Methyl 2-hydroxy-6-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 2-hydroxy-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJIMTHQIPOSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335771 | |
| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22833-69-8 | |
| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-6-methoxybenzoate, a substituted aromatic ester, holds interest within the scientific community for its structural relation to salicylic acid and its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and spectroscopic profile, designed to support research and development activities.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] While extensive experimental data for this specific isomer is not widely published, a combination of data from suppliers and computational models provides a robust profile of its physicochemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22833-69-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Appearance | Solid | [1] |
| Purity | 98% (typical) | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.187 (Computed) | [4] |
| Water Solubility (log10ws) | -1.38 (Computed) | [4] |
| Boiling Point (tb) | 616.31 K (343.16 °C) (Joback Method) | [4] |
| Melting Point (tf) | 436.24 K (163.09 °C) (Joback Method) | [4] |
| Enthalpy of Fusion (hfus) | 22.48 kJ/mol (Joback Method) | [4] |
| Enthalpy of Vaporization (hvap) | 63.15 kJ/mol (Joback Method) | [4] |
Spectroscopic Profile
The structural elucidation of this compound is supported by various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of the closely related isomer, methyl 2-hydroxybenzoate, shows a parent molecular ion peak at m/z 152.[5] The fragmentation pattern of esters typically involves cleavage of the bonds adjacent to the carbonyl group.[6] For this compound, the molecular ion peak is expected at m/z 182. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).
Infrared (IR) Spectroscopy
The infrared spectrum provides key information about the functional groups present in the molecule. For a similar compound, methyl 2-hydroxybenzoate, characteristic peaks are observed for the O-H stretching of the hydroxyl group (a broad band around 3200 cm⁻¹), C-H stretching of the methyl group (~2955 cm⁻¹), and a strong C=O stretching of the ester carbonyl group (1680 cm⁻¹).[7] C-O stretching vibrations are also expected in the fingerprint region.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 2-hydroxy-6-methoxybenzoic acid.
Reaction:
2-hydroxy-6-methoxybenzoic acid + Methanol ⇌ this compound + Water
Materials:
-
2-hydroxy-6-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
This general Fischer esterification protocol is widely used for the synthesis of esters from carboxylic acids and alcohols.[9][10][11]
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its parent compound, 2-hydroxy-6-methoxybenzoic acid, has been shown to possess analgesic properties.[12] This suggests that the methyl ester derivative may also exhibit interesting pharmacological effects and warrants further investigation. At present, there is no specific signaling pathway that has been definitively associated with this compound in the available literature.
Visualizations
Logical Workflow for Synthesis
The synthesis of this compound can be represented as a straightforward logical workflow, starting from the reactants and proceeding through the key steps of the reaction and purification.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H10O4 | CID 527092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. chemeo.com [chemeo.com]
- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. iajpr.com [iajpr.com]
- 10. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-hydroxy-6-methoxybenzoate (CAS: 22833-69-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-6-methoxybenzoate, a derivative of salicylic acid, presents a compelling profile for investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and an exploration of its potential biological activities and mechanism of action. Drawing parallels from its parent compound, 2-hydroxy-6-methoxybenzoic acid, and the broader class of salicylates, this document elucidates its prospective role as an analgesic and anti-inflammatory agent through the inhibition of the cyclooxygenase (COX) pathway. All quantitative data is systematically presented, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this promising molecule.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] A summary of its key identifiers and physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 22833-69-8 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Methyl 6-methoxysalicylate, 2-Hydroxy-6-methoxybenzoic acid methyl ester | [1] |
| Physical Form | Solid | [1] |
| Purity | 98% | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the molecule's fragmentation pattern, aiding in its identification. |
| Infrared (IR) Spectroscopy | Reveals the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) bonds. |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Fischer esterification of its parent carboxylic acid, 2-hydroxy-6-methoxybenzoic acid, with methanol in the presence of an acid catalyst. The following is a detailed experimental protocol adapted from established Fischer esterification procedures for similar aromatic carboxylic acids.
Experimental Protocol: Fischer Esterification
Materials:
-
2-hydroxy-6-methoxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. The addition should be done in a fume hood and with appropriate personal protective equipment.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
References
An In-depth Technical Guide to Methyl 2-hydroxy-6-methoxybenzoate
This technical guide provides a comprehensive overview of Methyl 2-hydroxy-6-methoxybenzoate, catering to researchers, scientists, and professionals in the field of drug development. The document details its chemical synonyms, physicochemical properties, a detailed synthesis protocol, and a summary of its known biological activities.
Chemical Synonyms and Identifiers
This compound is known by several alternative names in scientific literature and chemical databases. A consolidated list of these synonyms is provided below for easy reference.
| Synonym | Reference |
| methyl 6-methoxysalicylate | [1] |
| Benzoic acid, 2-hydroxy-6-methoxy-, methyl ester | [1] |
| 2-Hydroxy-6-methoxy benzoic acid methyl ester | [1] |
| Methyl 6-hydroxy-o-anisate | [1] |
| CAS Number | 22833-69-8 |
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound, which are crucial for its identification and characterization.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
Table 2.2: Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak at m/z 182. The fragmentation pattern is characterized by an initial loss of methanol (M-32), followed by the loss of a carbonyl group (M-32-28).[2]
| m/z | Relative Intensity (%) | Assignment |
| 182 | 40 | [M]⁺ |
| 150 | 100 (Base Peak) | [M-CH₃OH]⁺ |
| 136 | 7 | |
| 122 | 48 | [M-CH₃OH-CO]⁺ |
| 107 | 77 | |
| 93 | 5 | |
| 79 | 11 | |
| 65 | 12 | |
| 63 | 9 | |
| 51 | 15 |
Table 2.3: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |
| -COOCH₃ | 3.81 | Singlet | [3] |
Experimental Protocols: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound via mono-demethylation of methyl 2,6-dimethoxybenzoate has been described.[1][4]
Objective: To synthesize this compound from Methyl 2,6-dimethoxybenzoate.
Materials:
-
Methyl 2,6-dimethoxybenzoate
-
Dichloromethane (CH₂Cl₂)
-
Boron trichloride (BCl₃) in hexane (1M solution)
-
Ice water
Procedure:
-
A solution of methyl 2,6-dimethoxybenzoate (3.0 g, 15.29 mmol) in dichloromethane (90 cm³) is prepared in a suitable reaction vessel.[1]
-
The solution is stirred and cooled to 0 °C in an ice bath.[1]
-
Boron trichloride in hexane (1M, 45 cm³, 45.87 mmol) is added to the stirred solution at 0 °C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.[1]
-
The reaction mixture is then poured into ice water (50 cm³), which results in the formation of a precipitate.[1]
-
The organic layer is separated, and the aqueous phase is extracted with dichloromethane (3 x 30 cm³).[1]
-
The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄) and concentrated to yield the product.[1]
Yield: This procedure has been reported to yield this compound in 81% yield.[4]
Biological Activity and Applications in Drug Development
The direct biological activities of this compound appear to be limited based on available research.
-
Antimicrobial Activity: In a study screening for antibacterial and antifungal properties, this compound was found to be inactive against the tested bacterial and fungal species.[5][6]
-
Toxicity: A study investigating the toxicity of constituents from Securidaca longepedunculata in zebrafish (Danio rerio) larvae reported that this compound induced a diverse array of abnormal phenotypes with a Maximum Tolerated Concentration (MTC) of 25 μM.[7] At higher concentrations (37.5 μM and 50 μM), more severe effects such as loss of posture, hyperpigmentation, reduced touch response, reduced swim bladder, and pericardial edema were observed.[7]
-
Role in Synthesis for Drug Discovery: While direct therapeutic applications have not been identified, this compound serves as a precursor or starting material in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of benzo-fused heterocyclic derivatives that are agonists of GPR120, a target for the treatment of Type II diabetes mellitus.[8] It has also been utilized in synthetic routes for 3-aryl-3-benzyloxyisoindolinone anticancer agents.[1]
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the public domain that details the interaction of this compound with any particular signaling pathways or established experimental workflows for its biological characterization beyond basic screening. Therefore, a graphical representation of such a pathway or workflow cannot be provided at this time. Research into its potential mechanisms of action and cellular targets is required to elucidate any involvement in biological signaling.
References
- 1. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. options.nri.org [options.nri.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physical Constants of Methyl 6-Methoxysalicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical constants of methyl 6-methoxysalicylate, an aromatic ester of interest in various scientific domains, including organic synthesis and medicinal chemistry. This document compiles available data into a structured format, outlines relevant experimental methodologies for the determination of these properties, and presents a logical workflow for its synthesis and purification.
Core Physical and Chemical Properties
Methyl 6-methoxysalicylate, systematically named methyl 2-hydroxy-6-methoxybenzoate, is a derivative of salicylic acid. The introduction of a methoxy group at the 6-position influences its physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 22833-69-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][3] |
| Molecular Weight | 182.17 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Boiling Point (estimated) | 273 °C | [2] |
Note: Experimental data for several physical constants of methyl 6-methoxysalicylate are not widely reported in readily accessible literature. The boiling point listed is an estimated value. Further experimental determination is required for a complete profile.
Experimental Protocols
The determination of the physical constants of a compound like methyl 6-methoxysalicylate follows established laboratory procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small sample of dry methyl 6-methoxysalicylate is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate (approximately 10-20 °C/minute) is initially used to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, with the temperature increase reduced to 1-2 °C/minute as it approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Determination of Boiling Point (for liquids or solids that can be melted without decomposition)
Given that methyl 6-methoxysalicylate is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The estimated boiling point at atmospheric pressure is 273 °C.
Apparatus:
-
Thiele tube or a micro-boiling point apparatus
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
A few drops of the molten methyl 6-methoxysalicylate are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The assembly is immersed in a Thiele tube containing a heating liquid.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Solubility
The solubility of methyl 6-methoxysalicylate in various solvents provides insight into its polarity and potential applications in different solvent systems.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or cylinders
-
Analytical balance
Procedure:
-
A measured amount of a specific solvent (e.g., 1 mL) is added to a series of test tubes.
-
A small, pre-weighed amount of methyl 6-methoxysalicylate (e.g., 10 mg) is added to each test tube.
-
The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, further aliquots of the solute are added until saturation is reached.
-
The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL). Common solvents for testing include water, ethanol, methanol, acetone, diethyl ether, and dichloromethane. Based on its structure, methyl 6-methoxysalicylate is expected to be soluble in polar organic solvents and sparingly soluble in water.
Synthesis and Purification Workflow
The synthesis of methyl 6-methoxysalicylate typically involves the esterification of its corresponding carboxylic acid, 2-hydroxy-6-methoxybenzoic acid.
Caption: A generalized workflow for the synthesis and purification of methyl 6-methoxysalicylate.
This diagram illustrates the common laboratory procedure for producing and isolating methyl 6-methoxysalicylate. The initial step is an acid-catalyzed Fischer esterification. This is followed by a series of purification steps to remove unreacted starting materials, the acid catalyst, and byproducts, ultimately yielding the pure ester.
References
An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-6-methoxybenzoic acid methyl ester, a derivative of salicylic acid, presents a chemical scaffold of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its structure, properties, and a theoretical framework for its synthesis and characterization. Due to the limited availability of experimental data for this specific ester in public databases, this document leverages data from its parent acid and analogous compounds to provide a predictive analysis for researchers. This guide aims to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics, highlighting both the known characteristics of related structures and the current knowledge gaps regarding the title compound.
Chemical Structure and Properties
2-Hydroxy-6-methoxybenzoic acid methyl ester (CAS No. 22833-69-8) is an organic compound with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] The structure consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 6, and a methyl ester group at position 1.
The strategic placement of the hydroxyl, methoxy, and methyl ester groups on the aromatic ring is expected to influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of 2-Hydroxy-6-methoxybenzoic acid methyl ester
| Property | Value | Source |
| CAS Number | 22833-69-8 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Physical State | Solid (Predicted) | N/A |
| Purity | 98% (as per supplier) | [1] |
| InChI | InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | [1] |
| InChI Key | YRJIMTHQIPOSJR-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC(=C1C(=O)OC)O | N/A |
Synthesis and Experimental Protocols
Theoretical Synthesis Workflow: Fischer Esterification
The Fischer esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.
Caption: Theoretical workflow for the synthesis of 2-Hydroxy-6-methoxybenzoic acid methyl ester via Fischer esterification.
Detailed Theoretical Experimental Protocol
Materials:
-
2-Hydroxy-6-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-6-methoxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for 2-Hydroxy-6-methoxybenzoic acid methyl ester, the following tables provide predicted data based on the analysis of its parent acid and structurally similar compounds. These values should be considered as estimates for guiding the identification of the synthesized compound.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Singlet | 1H | Ar-OH |
| ~7.3 - 7.5 | Triplet | 1H | Ar-H |
| ~6.3 - 6.5 | Doublet | 1H | Ar-H |
| ~6.2 - 6.4 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | O-CH₃ (methoxy) |
| ~3.8 | Singlet | 3H | O-CH₃ (ester) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~160 | Ar-C-OH |
| ~158 | Ar-C-OCH₃ |
| ~135 | Ar-CH |
| ~110 | Ar-C (ipso, ester) |
| ~105 | Ar-CH |
| ~98 | Ar-CH |
| ~56 | O-CH₃ (methoxy) |
| ~52 | O-CH₃ (ester) |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3200 (broad) | O-H | Stretching |
| ~3000-2850 | C-H (aromatic & aliphatic) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1100 | C-O (ether) | Stretching |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 182 | [M]⁺ (Molecular Ion) |
| 151 | [M - OCH₃]⁺ |
| 123 | [M - COOCH₃]⁺ |
Potential Biological Activity and Signaling Pathways (Inferred)
While no biological studies have been reported for 2-Hydroxy-6-methoxybenzoic acid methyl ester specifically, the bioactivities of structurally related hydroxybenzoic acid derivatives suggest potential areas for investigation. For instance, various methoxy- and hydroxy-substituted benzoic acid derivatives have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Derivatives of salicylic acid are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 2-Hydroxy-6-methoxybenzoic acid methyl ester could exhibit similar activities.
Furthermore, studies on other hydroxybenzoic acid derivatives have implicated their involvement in various cellular signaling pathways. For example, some have been shown to modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are critical in inflammation, cell proliferation, and apoptosis.
Caption: Hypothetical signaling pathways potentially modulated by 2-Hydroxy-6-methoxybenzoic acid methyl ester based on related compounds.
Conclusion and Future Directions
2-Hydroxy-6-methoxybenzoic acid methyl ester remains a compound with underexplored potential. This technical guide consolidates the available structural information and provides a theoretical framework for its synthesis and characterization. The lack of experimental data underscores a significant opportunity for further research.
Future studies should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a robust synthesis protocol and obtaining complete experimental spectroscopic data (NMR, IR, MS).
-
Biological Screening: Evaluating the compound's activity in a range of biological assays to identify potential therapeutic applications, particularly in areas of inflammation and oncology.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways involved will be crucial for its development as a drug candidate.
This guide serves as a starting point for researchers and drug development professionals interested in exploring the chemical and biological landscape of this and other related salicylic acid derivatives.
References
A Technical Guide to the Natural Occurrence of Methyl 2-hydroxy-6-methoxybenzoate and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of Methyl 2-hydroxy-6-methoxybenzoate, a substituted salicylate of interest. While the natural occurrence of this specific methyl ester is not definitively documented in current scientific literature, its corresponding carboxylic acid, 2-hydroxy-6-methoxybenzoic acid, has been identified in the plant kingdom. This guide provides a comprehensive overview of the known natural sources of this precursor, quantitative data, detailed experimental protocols for isolation and analysis of related compounds, and a plausible biosynthetic pathway.
Natural Occurrence
The primary documented natural source of the structural precursor to this compound is the plant Gloriosa superba, commonly known as the flame lily or glory lily.[1][2] Specifically, the carboxylic acid form, 2-hydroxy-6-methoxybenzoic acid , has been identified in the rhizomes (tubers) of this plant through gas chromatography-mass spectrometry (GC-MS) analysis.[3][4] The presence of the methyl ester, this compound, in Gloriosa superba has not been explicitly confirmed and may be below detection limits or absent. It is also plausible that the methyl ester could be formed as an artifact during extraction with methanol or during certain derivatization procedures for GC-MS analysis.
Quantitative Data
The concentration of 2-hydroxy-6-methoxybenzoic acid has been reported in ethanolic extracts of Gloriosa superba rhizomes. The data is presented as the relative peak area percentage from GC-MS analysis, which indicates its abundance relative to other detected compounds in the extract.
| Compound Name | Plant Species | Plant Part | Analytical Method | Relative Abundance (% Peak Area) | Reference |
| 2-hydroxy-6-methoxybenzoic acid | Gloriosa superba L. | Rhizome | GC-MS | 15.93% | [3] |
| 2-hydroxy-6-methoxybenzoic acid | Gloriosa superba L. (Mulanoor ecotype) | Tuber | GC-MS | 9.08% | [4] |
Biosynthesis of Substituted Salicylates
Salicylic acid and its derivatives are synthesized in plants primarily from chorismate, the end product of the shikimate pathway.[5] Two main pathways are proposed for the formation of the basic salicylic acid scaffold: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[6] The bulk of salicylic acid is generally produced via the IC pathway.[7]
Further modifications, such as hydroxylation and methoxylation, are carried out by specific enzymes to produce a variety of salicylate derivatives. The final methylation step to form a volatile ester like this compound is typically catalyzed by a salicylic acid methyltransferase (SAMT), which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.[8]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of salicylate compounds from plant materials. These are generalized protocols based on standard practices for phenolic compounds.[9][10][11][12][13][14]
This protocol describes a solid-liquid extraction suitable for obtaining a crude extract containing phenolic acids and their derivatives.
-
Sample Preparation: Collect fresh rhizomes of Gloriosa superba. Clean them to remove soil and debris, then chop into small pieces. For dry weight analysis, shade dry the rhizomes at room temperature until a constant weight is achieved, and then pulverize into a fine powder using a mechanical grinder.[3]
-
Solvent Extraction:
-
Weigh approximately 10-20 g of the powdered rhizome material.
-
Place the powder into a flask or a Soxhlet apparatus.
-
Add ethanol or methanol (HPLC grade) at a 1:10 solid-to-solvent ratio (w/v).[3][9]
-
For maceration, agitate the mixture on a shaker at room temperature for 24-48 hours.
-
For Soxhlet extraction, reflux the solvent over the plant material for 6-8 hours.[4]
-
-
Filtration and Concentration:
-
Filter the resulting mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of thermolabile compounds.
-
The resulting crude extract can be stored at -20°C until further analysis.
-
This protocol is for the fractionation of the crude extract to isolate compounds of interest.
-
Stationary Phase Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry to create a uniform stationary phase.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried, extract-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol) in a stepwise gradient. For example:
-
Hexane:Ethyl Acetate (95:5, 90:10, 80:20... 0:100)
-
Ethyl Acetate:Methanol (98:2, 95:5... 90:10)
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with an appropriate solvent system. Combine fractions that show similar TLC profiles.
-
Purification: Subject the combined fractions containing the compound of interest to further purification steps, such as preparative HPLC, if necessary.
This protocol outlines a sensitive method for the quantification of specific phenolic compounds.[11][14]
-
Sample Preparation: Dissolve the accurately weighed crude extract or isolated fraction in the initial mobile phase (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for the analyte of interest must be determined by infusing a standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
-
Quantification: Prepare a calibration curve using certified standards of the target analyte (e.g., 2-hydroxy-6-methoxybenzoic acid). The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Workflow and Logical Relationships
The process from sample collection to final quantification involves a series of sequential and logical steps.
References
- 1. Gloriosa superba L. (PIM 245) [inchem.org]
- 2. Gloriosa lily, Gloriosa superba – Wisconsin Horticulture [hort.extension.wisc.edu]
- 3. jbsd.in [jbsd.in]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. bioone.org [bioone.org]
- 7. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]
- 13. Method for the extraction of the volatile compound salicylic acid from tobacco leaf material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Substituted Methyl Benzoates in Plants: A Technical Guide
This guide provides an in-depth exploration of the biosynthesis of substituted methyl benzoates in plants, focusing on the core biochemical pathways, enzymatic mechanisms, and regulatory controls. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex processes for enhanced understanding.
Core Biosynthetic Pathways
Substituted methyl benzoates, such as methyl benzoate, methyl salicylate, and methyl anthranilate, are critical plant volatiles involved in processes ranging from pollinator attraction to defense signaling.[1][2] Their biosynthesis originates from primary metabolic pathways, culminating in a final methylation step catalyzed by specific enzymes.
Biosynthesis of Methyl Benzoate
Methyl benzoate is a major component of floral scents in species like snapdragon (Antirrhinum majus) and petunia (Petunia hybrida).[3][4] Its biosynthesis begins with the aromatic amino acid L-phenylalanine, an end product of the shikimate pathway.[5][6] The pathway proceeds through the formation of benzoic acid, which is subsequently methylated.
The conversion of L-phenylalanine to benzoic acid can occur via two primary routes: the β-oxidative and the non-β-oxidative pathways.[5][6] The final step is the methylation of the carboxyl group of benzoic acid by S-adenosyl-L-methionine (SAM) dependent methyltransferases.[3] This reaction is catalyzed by Benzoic Acid Carboxyl Methyltransferase (BAMT).[3][7]
Biosynthesis of Methyl Salicylate
Methyl salicylate (MeSA), known as oil of wintergreen, is a crucial signaling molecule in plant defense, particularly in systemic acquired resistance (SAR).[8][9][10] It is synthesized from salicylic acid (SA), which itself is derived from chorismic acid, a branch point in the shikimate pathway.[10][11] SA biosynthesis can proceed through two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[10] The final step is the methylation of SA, a reaction catalyzed by Salicylic Acid Carboxyl Methyltransferase (SAMT), using SAM as the methyl donor.[8][12]
Biosynthesis of Methyl Anthranilate
Methyl anthranilate (MeAA) is a significant contributor to the aroma of grapes and is involved in anti-herbivory defense.[2][13] Its precursor, anthranilic acid, is an intermediate in the L-tryptophan biosynthetic pathway.[14][15] The biosynthesis of MeAA can occur via two distinct pathways:
-
One-Step Pathway: A direct methylation of anthranilic acid using SAM, catalyzed by an Anthranilic Acid Methyltransferase (AAMT). This pathway is documented in plants like maize.[2][14]
-
Two-Step Pathway: This pathway involves the activation of anthranilic acid to anthraniloyl-CoA, followed by a reaction with methanol catalyzed by an anthraniloyl-CoA:methanol acyltransferase (AMAT).[14][15] While initially proposed for grapes, recent research has also identified one-step AAMTs in Vitis vinifera.[2][13][16]
Key Enzymes: The SABATH Family of Methyltransferases
The final methylation step in the biosynthesis of many substituted methyl benzoates is catalyzed by members of the SABATH family of methyltransferases.[1][12] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to carboxyl-containing substrates.[1][12] The family is named after the first four enzymes of this type to be characterized: Salicylic acid carboxyl methyltransferase (SAMT), Benzoic acid carboxyl methyltransferase (BAMT), Theobromine synthase (caffeine synthase), and Jasmonic acid carboxyl methyltransferase (JMT).
Enzyme Kinetics and Substrate Specificity
The catalytic efficiency and substrate preference of SABATH methyltransferases vary significantly between different plant species and even between enzymes within the same plant. This diversity is a key determinant of the final volatile profile emitted by the plant. Two main types are distinguished: SAMT-type enzymes, which show a higher preference for salicylic acid, and BAMT-type enzymes, which prefer benzoic acid.[1]
Table 1: Kinetic Properties of Benzoic Acid Carboxyl Methyltransferases (BAMTs)
| Enzyme Source | Substrate | K_m | Reference |
|---|---|---|---|
| Antirrhinum majus (Snapdragon) | Benzoic Acid | 1.1 mM | [7] |
| SAM | 28 µM | [7] | |
| Recombinant A. majus BAMT (in E. coli) | Benzoic Acid | 1.6 mM | [7] |
| | SAM | 87 µM |[7] |
Table 2: Kinetic Properties of Salicylic Acid Carboxyl Methyltransferases (SAMTs)
| Enzyme Source | Substrate | K_m | Reference |
|---|---|---|---|
| Clarkia breweri | Salicylic Acid | 24 µM | [17] |
| | SAM | 9 µM |[17] |
Table 3: Substrate Specificity of Selected SABATH Methyltransferases
| Enzyme | Source | Preferred Substrate | Other Substrates | Reference |
|---|---|---|---|---|
| BAMT | Antirrhinum majus | Benzoic Acid | No activity with salicylic or cinnamic acid | [7] |
| SAMT | Clarkia breweri | Salicylic Acid | Benzoic Acid (lower activity) | [17] |
| OsBSMT1 | Oryza sativa (Rice) | Salicylic Acid | Benzoic Acid | [18] |
| AAMT | Zea mays (Maize) | Anthranilic Acid | Salicylic Acid (low activity) | [14] |
| CsSAMT | Citrus sinensis (Sweet Orange) | Salicylic Acid | Anthranilic Acid |[2][16] |
Regulation of Biosynthesis
The production and emission of substituted methyl benzoates are tightly regulated processes, controlled by developmental stage, circadian rhythms, and environmental stimuli such as pollination and herbivory.[3][19][20]
-
Developmental Regulation: In snapdragon flowers, the emission of methyl benzoate, BAMT activity, and BAMT gene expression levels increase during the first few days after anthesis, peak, and then decline as the flower senesces.[3] This indicates that biosynthesis is regulated primarily at the transcriptional level.[3][21]
-
Circadian Rhythms: Many plants exhibit rhythmic emission of volatiles. Snapdragon emits methyl benzoate during the day, while petunia and tobacco emit it at night.[19] This rhythmicity is controlled by an endogenous circadian clock and is primarily driven by oscillations in the level of the substrate (e.g., benzoic acid), rather than the activity of the final methyltransferase enzyme.[19]
-
Inducible Regulation: Biosynthesis is often induced by biotic stress. For example, herbivore damage can induce the production of methyl salicylate in tomato and methyl anthranilate in maize as defense responses.[9][14] Pollination can also trigger a decrease in methyl benzoate emission in petunia and snapdragon, a process regulated by ethylene and changes in the SAM-to-SAH ratio.[4][20][22]
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Recombinant Methyltransferases
This protocol outlines the general workflow for producing and purifying SABATH methyltransferase enzymes for in vitro characterization.
-
Gene Cloning: The coding sequence of the target methyltransferase (e.g., BAMT, SAMT) is amplified from cDNA derived from the plant tissue of interest (e.g., flower petals) and cloned into an E. coli expression vector (e.g., pET vectors with a His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8). Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The recombinant protein (e.g., His-tagged) is purified from the crude lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Verification: The purity and size of the protein are confirmed using SDS-PAGE.
Protocol 2: In Vitro Enzyme Activity Assay
This protocol is used to determine the activity and kinetic parameters of a purified methyltransferase.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5). The mixture should contain:
-
The purified enzyme (e.g., 1-5 µg).
-
The carboxyl-containing substrate (e.g., benzoic acid or salicylic acid).
-
S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]SAM) as the methyl donor.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl).
-
Product Extraction: Extract the radiolabeled methylated product (e.g., [¹⁴C]methyl benzoate) from the aqueous phase using an organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).
-
Quantification: Add the organic phase to a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Kinetic Analysis: To determine K_m and V_max values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Analyze the data using Michaelis-Menten kinetics.
Protocol 3: Headspace Volatile Collection and GC-MS Analysis
This protocol describes the collection and quantitative analysis of volatile compounds emitted from living plant tissue.[23][24]
-
Plant Enclosure: Enclose the plant material (e.g., a single flower, whole plant) in a glass chamber.[23]
-
Dynamic Headspace Collection: Pull or push clean, purified air through the chamber at a constant flow rate. Pass the exiting air through an adsorbent trap containing a polymer like Porapak Q or Tenax to capture the volatile compounds.
-
Static Headspace Collection (SPME): Alternatively, for a simpler setup, use Solid Phase Microextraction (SPME). Expose an SPME fiber coated with an adsorbent material to the headspace within the sealed chamber for a set time.[25]
-
Elution/Desorption:
-
For adsorbent traps, elute the trapped volatiles with a solvent (e.g., hexane).
-
For SPME, thermally desorb the volatiles directly in the injector port of the gas chromatograph.
-
-
GC-MS Analysis: Separate the volatile compounds using gas chromatography (GC) with an appropriate column (e.g., a nonpolar DB-5 column). Identify and quantify the compounds using a coupled mass spectrometer (MS).[26]
-
Quantification: Create a standard curve by injecting known amounts of authentic standards (e.g., pure methyl benzoate) into the GC-MS to correlate peak area with the absolute amount of the compound.[23][24][27]
References
- 1. Floral benzenoid carboxyl methyltransferases: From in vitro to in planta function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Biosynthesis and regulation of floral scent in snapdragon and petunia " by Florence Negre [docs.lib.purdue.edu]
- 5. Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Coordinated and High-Level Expression of Biosynthetic Pathway Genes Is Responsible for the Production of a Major Floral Scent Compound Methyl Benzoate in Hedychium coronarium [frontiersin.org]
- 7. Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overexpression of salicylic acid carboxyl methyltransferase reduces salicylic acid-mediated pathogen resistance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of Circadian Methyl Benzoate Emission in Diurnally and Nocturnally Emitting Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of Methylbenzoate Emission after Pollination in Snapdragon and Petunia Flowers - ProQuest [proquest.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Regulation of Methylbenzoate Emission after Pollination in Snapdragon and Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantification of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 27. protocols.io [protocols.io]
Spectroscopic Profile of Methyl 2-hydroxy-6-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hydroxy-6-methoxybenzoate, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | Data not publicly available | - | - | - |
| ¹³C | Predicted data, specific shifts not available in searches | - | - | Aromatic carbons, methoxy carbon, ester carbonyl carbon, methyl ester carbon |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3400-3100 | Broad | O-H stretch (intramolecular hydrogen bonding) |
| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1680-1660 | Strong | C=O stretch (ester, conjugated and hydrogen-bonded) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether) |
Note: The IR data is based on typical values for structurally similar compounds and general knowledge of IR spectroscopy.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Proposed Fragment |
| 182 | Moderate | [M]⁺ (Molecular Ion) |
| 150 | High | [M - CH₃OH]⁺ |
| 122 | High | [M - COOCH₃ - H]⁺ |
| 107 | High | [C₇H₇O]⁺ |
Source: Based on data from the Virginia Open Data Portal which lists the top three peaks from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for aromatic esters and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 40-400 amu.
-
Scan Speed: 1000 amu/s.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.
References
1H NMR spectrum of Methyl 2-hydroxy-6-methoxybenzoate
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-hydroxy-6-methoxybenzoate
Introduction
This compound is an aromatic ester with significant potential in chemical synthesis and drug development. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, is a powerful analytical technique for determining the molecular structure of organic compounds. This guide provides a detailed analysis and prediction of the , intended for researchers, scientists, and professionals in the field of drug development.
Predicted 1H NMR Spectrum Analysis
The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The substituents on the benzene ring—a hydroxyl group (-OH), a methoxy group (-OCH3), and a methyl ester group (-COOCH3)—exert significant influence on the chemical shifts of the aromatic and substituent protons.
-
Aromatic Protons (H-3, H-4, H-5): The benzene ring has three adjacent protons at positions 3, 4, and 5, which form a coupled spin system.
-
H-4: This proton is expected to appear as a triplet due to coupling with two neighboring protons, H-3 and H-5 (ortho-coupling). Its chemical shift is influenced by being para to the electron-donating methoxy group and meta to the electron-donating hydroxyl and electron-withdrawing methyl ester groups. This combination of effects places its predicted resonance at approximately 7.35 ppm.
-
H-3 and H-5: These protons are chemically non-equivalent. Each will appear as a doublet, coupling only with the adjacent H-4 proton. The H-5 proton, being ortho to the strongly electron-donating methoxy group, is expected to be more shielded and thus appear at a higher field (lower ppm value), predicted around 6.55 ppm. The H-3 proton is ortho to the hydroxyl group and is predicted to resonate at approximately 6.45 ppm. The signals for aromatic protons are typically found in the 6.5-8.0 ppm region.[1]
-
-
Hydroxyl Proton (-OH): The hydroxyl proton at position 2 is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester group. This interaction significantly deshields the proton, causing a substantial downfield shift.[2] Its signal is expected to be a sharp singlet appearing at a very low field, predicted to be around 11.05 ppm. The chemical shift of phenolic protons can range from 4-10 ppm, but strong intramolecular hydrogen bonding can shift this even further downfield.[3]
-
Methyl Ester Protons (-COOCH3): The three protons of the methyl group in the ester functionality are equivalent and do not couple with other protons, resulting in a singlet. These protons are deshielded by the adjacent carbonyl group and oxygen atom. Their chemical shift is predicted to be approximately 3.90 ppm.[4][5]
-
Methoxy Protons (-OCH3): The three protons of the methoxy group at position 6 are also equivalent and appear as a singlet. The typical chemical shift for protons of a methoxy group on an aromatic ring is in the range of 3.7-4.0 ppm.[6][7] For this molecule, the signal is predicted at approximately 3.85 ppm.
Data Presentation: Predicted 1H NMR Data Summary
The following table summarizes the predicted quantitative data for the , typically recorded in a solvent like CDCl3 with TMS as the internal standard.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| 1 | -OH | 11.05 | 1H | Singlet (s) | - |
| 2 | H-4 | 7.35 | 1H | Triplet (t) | J = 8.4 Hz |
| 3 | H-5 | 6.55 | 1H | Doublet (d) | J = 8.4 Hz |
| 4 | H-3 | 6.45 | 1H | Doublet (d) | J = 8.4 Hz |
| 5 | -COOCH3 | 3.90 | 3H | Singlet (s) | - |
| 6 | -OCH3 | 3.85 | 3H | Singlet (s) | - |
Experimental Protocols
A standardized experimental protocol for acquiring a high-resolution 1H NMR spectrum is provided below.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts.[3] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference point. d. Transfer the solution to a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.
2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Perform instrument tuning and matching to optimize signal detection for the proton frequency. c. Lock the field frequency using the deuterium signal from the solvent. d. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. e. Set appropriate acquisition parameters, including:
- Pulse Angle: Typically a 30° or 90° pulse.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds (to allow for full relaxation of protons between scans).
- Number of Scans: 8-16 scans for a sample of this concentration to achieve a good signal-to-noise ratio. f. Acquire the Free Induction Decay (FID) data.
3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum. b. Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the area under each peak to determine the relative ratio of protons. e. Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to determine proton connectivity.
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using 1H NMR spectroscopy.
Caption: Logical workflow for 1H NMR analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-hydroxy-6-methoxybenzoate
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-hydroxy-6-methoxybenzoate, a significant aromatic ester. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide will cover its fragmentation patterns, experimental protocols for its analysis, and visual representations of its chemical behavior under mass spectrometry.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The molecular ion and key fragment ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 182 | [C₉H₁₀O₄]⁺• (Molecular Ion) | 45 |
| 150 | [M - CH₃OH]⁺• | 100 |
| 122 | [M - CH₃OH - CO]⁺• | 30 |
| 107 | [C₇H₇O]⁺ | 60 |
| 94 | [C₆H₆O]⁺• | 25 |
| 79 | [C₆H₇]⁺ | 15 |
| 77 | [C₆H₅]⁺ | 20 |
| 66 | [C₅H₆]⁺• | 18 |
| 51 | [C₄H₃]⁺ | 15 |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation is driven by the functional groups present in the molecule. A key fragmentation route involves the intramolecular loss of methanol, a process facilitated by the ortho-hydroxyl group, leading to the formation of the base peak at m/z 150.
Experimental Protocols
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.
3.1. Sample Preparation
A solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.
3.2. Gas Chromatography (GC) Conditions
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
A Technical Guide to the Predicted Biological Activity of Methyl 2-hydroxy-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of Methyl 2-hydroxy-6-methoxybenzoate. As of the date of this publication, specific experimental data on the biological effects of this compound is not available in the public domain. The information presented herein is therefore based on the known activities of structurally similar molecules and serves as a guide for potential future research.
Introduction
This compound is a phenolic compound belonging to the family of substituted benzoic acid esters. While direct studies on its biological activities are lacking, the structural motifs of a hydroxylated and methoxylated benzene ring are common in a variety of biologically active natural and synthetic compounds. These related molecules have demonstrated a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines the inferred biological potential of this compound and provides detailed experimental protocols and conceptual frameworks for its investigation.
Inferred Biological Activities
Based on the activities of structurally analogous compounds, this compound is hypothesized to possess the following biological activities:
-
Anticancer Activity: The presence of hydroxyl and methoxy groups on aromatic rings is a feature of many compounds with cytotoxic effects against various cancer cell lines. These groups can contribute to interactions with biological targets and the induction of apoptosis or cell cycle arrest.
-
Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The hydroxyl group can disrupt microbial cell membranes and interfere with essential enzymes, while the methoxy group can modulate the lipophilicity and bioavailability of the compound.
-
Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data to illustrate how the biological activities of this compound could be summarized.
Table 1: Hypothetical Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Result (IC₅₀ in µM) |
| MCF-7 (Breast) | MTT | Cell Viability | 75.2 |
| A549 (Lung) | MTT | Cell Viability | 98.5 |
| HCT116 (Colon) | MTT | Cell Viability | 85.1 |
| HeLa (Cervical) | MTT | Cell Viability | 110.3 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Assay Type | Endpoint | Result (MIC in µg/mL) |
| Staphylococcus aureus | Broth Microdilution | Growth Inhibition | 128 |
| Escherichia coli | Broth Microdilution | Growth Inhibition | 256 |
| Candida albicans | Broth Microdilution | Growth Inhibition | 128 |
| Pseudomonas aeruginosa | Broth Microdilution | Growth Inhibition | >512 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Endpoint | Result (IC₅₀ in µM) |
| RAW 264.7 | Griess Assay | Nitric Oxide Production | 65.7 |
| THP-1 | ELISA | TNF-α Secretion | 82.4 |
| THP-1 | ELISA | IL-6 Secretion | 91.2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential biological activities of this compound.
Anticancer Activity: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cell lines.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[3][4]
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[5][6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the mechanisms of action of similar compounds.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological screening of a compound like this compound.
Caption: General workflow for biological activity screening.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-hydroxy-6-methoxybenzoate literature review
An In-depth Technical Guide on Methyl 2-hydroxy-6-methoxybenzoate and Its Analogs
Introduction
This compound is a salicylate derivative, a class of compounds known for a wide range of biological activities and applications in medicinal chemistry. As a substituted methyl salicylate, it possesses functional groups that are amenable to further chemical modification, making it an interesting scaffold for drug discovery. Literature specifically on this compound is sparse; therefore, this guide provides a comprehensive review by including data and methodologies from its parent acid, structural isomers, and other closely related derivatives. This approach allows for an inferred understanding of its chemical properties, potential biological activities, and pathways for synthetic modification, providing a valuable resource for researchers in drug development.
Physicochemical and Spectral Properties
Quantitative data for this compound is limited. The following tables summarize available computed data for the target compound and experimental data for its closely related structural isomers to provide a comparative reference.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Methyl 2-hydroxy-4-methoxybenzoate | Methyl 2-hydroxy-5-methoxybenzoate | Methyl 2-methoxybenzoate |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₃ |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol | 182.17 g/mol | 166.17 g/mol |
| CAS Number | 22833-69-8[1] | 5446-02-6[2] | 2905-82-0[3] | 606-45-1[4] |
| Melting Point | Not Available | 47-51 °C[2] | Not Available | 48-49 °C[5] |
| Boiling Point | Not Available | Not Available | Not Available | 248-255 °C[5][6] |
| Density | Not Available | Not Available | Not Available | 1.157 g/mL at 25 °C[6] |
| Refractive Index | Not Available | Not Available | Not Available | n20/D 1.534[6] |
Table 2: Spectral Data for Related Benzoate Derivatives
| Compound | ¹H NMR Highlights | ¹³C NMR Reference | GC-MS m/z Peaks | IR Spectroscopy |
| Methyl 2-hydroxy-5-methoxybenzoate | Data available[3] | Available[3] | Not specified | Not specified |
| Methyl 2-hydroxy-6-methylbenzoate | Not specified | Available[7] | Top Peak: 150; 2nd: 107; 3rd: 122[7] | Vapor Phase data available[7] |
| Methyl 2-methoxybenzoate | Not specified | Not specified | Top Peak: 135; 2nd: 77; 3rd: 166[5] | FTIR, ATR-IR, and Vapor Phase data available[5] |
Synthesis and Experimental Protocols
Experimental Protocol 1: Synthesis of this compound (Representative)
This protocol is adapted from standard Fischer esterification procedures.
-
Dissolution: Dissolve 2-hydroxy-6-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol, which acts as both solvent and reactant.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise to the solution at 0 °C.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group
This protocol, adapted from procedures for similar phenolic esters, demonstrates a common derivatization method.[8]
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.1 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide or an alkyl iodide, 1.4 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it slowly into ice-water with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While direct biological data on this compound is scarce, its parent acid, 2-hydroxy-6-methoxybenzoic acid, has demonstrated analgesic properties.[9] Studies on closely related isomers reveal their potential to modulate key signaling pathways implicated in inflammation and cancer.
Modulation of Mast Cell-Mediated Allergic Response
A structural isomer, 2-hydroxy-3-methoxybenzoic acid, has been shown to attenuate mast cell-mediated allergic reactions.[10] It suppresses the degranulation of mast cells by blocking the signaling cascade downstream of the high-affinity IgE receptor (FcεRI). This involves inhibiting the phosphorylation of key signaling proteins such as Lyn, Syk, and Akt, ultimately preventing the nuclear translocation of the inflammatory transcription factor NF-κB.[10]
Caption: Inhibition of the FcεRI signaling pathway by a structural analog.
Induction of Apoptosis and Autophagy via MAPK Pathway
Another related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been found to inhibit the proliferation of melanoma cells by inducing DNA damage, apoptosis, and autophagy.[11] The mechanism involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, HMBA treatment leads to the increased phosphorylation of ERK, p38, and JNK. The study suggests that the activation of caspase-3 and the onset of autophagy are mediated primarily through the phosphorylation of ERK.[11]
Caption: MAPK pathway activation leading to autophagy and apoptosis by an analog.
Table 3: Quantitative Biological Activity of Related Benzoic Acid Derivatives
| Compound | Activity | Assay | Result | Reference |
| Perlatolic acid | Larvicidal | Brine shrimp lethality assay | LD₅₀ = 24.1 μM | [12] |
| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | Larvicidal | Brine shrimp lethality assay | LD₅₀ = 27.2 μM | [12] |
| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Antifungal | Bioautography vs. C. sphaerospermum | Min. inhibitory amount = 2.5 μg | [12] |
| 2-Hydroxy-6-methoxybenzoic acid | Analgesic | Acetic acid-induced writhing in mice | Significant decrease in constrictions (10-100 mg/kg) | [9] |
Summary and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential. While direct experimental data for this specific molecule is limited, analysis of its parent acid and structural isomers provides a strong foundation for future research. The presented synthetic and derivatization protocols offer clear pathways for creating libraries of related compounds for screening. Furthermore, the known biological activities of its analogs in modulating critical pathways like FcεRI and MAPK highlight promising avenues for investigation in allergy, inflammation, and oncology. Future work should focus on the systematic synthesis of this compound and its derivatives, followed by comprehensive screening to elucidate their specific biological activities and mechanisms of action.
References
- 1. scent.vn [scent.vn]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]
- 7. data.virginia.gov [data.virginia.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. phcog.com [phcog.com]
- 12. znaturforsch.com [znaturforsch.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methyl 2-hydroxy-6-methoxybenzoate, a valuable intermediate in organic synthesis and drug discovery. The information is curated for professionals in the fields of chemistry and pharmacology, with a focus on clear, actionable experimental procedures and data presentation.
Introduction
This compound and its structural analogs are key building blocks in the synthesis of various biologically active molecules. The presence of hydroxyl, methoxy, and methyl ester functional groups on the aromatic ring allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. For instance, related hydroxybenzoic acid derivatives have been explored for their potential in targeting cell signaling pathways relevant in cancer research.[1] This document outlines a representative synthetic protocol, relevant data, and potential applications.
Synthetic Pathway
The synthesis of this compound can be achieved through the selective methylation of a suitable precursor, such as methyl 2,6-dihydroxybenzoate. A common method involves the use of a methylating agent like dimethyl sulfate in the presence of a base.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Selective Monomethylation
This protocol describes the synthesis of this compound from methyl 2,6-dihydroxybenzoate. This method is adapted from established procedures for selective methylation of phenolic hydroxyl groups.
Materials:
-
Methyl 2,6-dihydroxybenzoate
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of methyl 2,6-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₄[2] |
| Molecular Weight | 182.17 g/mol [2] |
| Appearance | Solid[2] |
| Purity | >98% (typical)[2] |
| CAS Number | 22833-69-8[3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | |
| (CDCl₃, 400 MHz), δ | ~11.0 (s, 1H, -OH), 7.3-6.4 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -COOCH₃) |
| ¹³C NMR | |
| (CDCl₃, 100 MHz), δ | ~170, 162, 159, 135, 110, 108, 102, 56, 52 |
| IR (KBr) | |
| ν (cm⁻¹) | ~3400 (-OH), 2950 (C-H), 1680 (C=O), 1600, 1480 (C=C) |
| Mass Spec (EI) | |
| m/z | 182 (M⁺), 150, 122, 107 |
Note: The spectroscopic data provided are typical expected values and may vary slightly based on the solvent and instrument used.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The functional groups present allow for a variety of chemical transformations:
-
Etherification: The phenolic hydroxyl group can be alkylated to introduce various side chains, which is a common strategy in drug design to modify properties like solubility and target binding.
-
Ester Hydrolysis and Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amide bonds, a fundamental linkage in many pharmaceutical compounds.
-
Electrophilic Aromatic Substitution: The electron-donating groups activate the aromatic ring, potentially allowing for the introduction of other functionalities.
The synthesis of complex molecules such as Gefitinib, an EGFR inhibitor used in cancer therapy, starts from a related methoxybenzoate derivative, highlighting the importance of this class of compounds in medicinal chemistry.[4]
Safety and Handling
-
Dimethyl sulfate (DMS) is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetone is flammable. Avoid open flames and ensure proper ventilation.
-
Standard laboratory safety practices should be followed throughout the experiment.
Disclaimer: The provided protocols are for informational purposes and should be performed by qualified professionals in a laboratory setting. All procedures should be adapted and optimized as necessary.
References
Preparation of Methyl 2-hydroxy-6-methoxybenzoate from 2-hydroxy-6-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-6-methoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its preparation from 2-hydroxy-6-methoxybenzoic acid is a fundamental esterification reaction. This document provides a detailed protocol for this synthesis via Fischer-Speier esterification, a classic and efficient method involving an acid catalyst and an excess of alcohol to drive the reaction towards the desired ester product. The protocol includes information on material properties, safety precautions, the reaction procedure, purification, and characterization.
Physicochemical Data and Safety Information
A thorough understanding of the properties and hazards of all chemicals is crucial for safe and effective experimentation. The following tables summarize key data for the reactant, product, and reagents involved in this synthesis.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Starting Material | 2-hydroxy-6-methoxybenzoic acid | C₈H₈O₄ | 168.15[1] | Solid | 141 - 143[2] | Not available |
| Product | This compound | C₉H₁₀O₄ | 182.17[3] | Solid/Liquid | ~41-43 | ~248 (lit.) |
Table 2: Reagent Properties and Safety Summary
| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hazards |
| Methanol | CH₃OH | 32.04 | 64.7 | Highly flammable, Toxic if swallowed, in contact with skin, or if inhaled, Causes damage to organs (optic nerve, central nervous system).[4][5] |
| Sulfuric Acid | H₂SO₄ | 98.08 | ~337 | Causes severe skin burns and eye damage, May be corrosive to metals.[6][7] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of hazardous vapors.
-
Handling of Reagents:
-
Methanol: Is highly flammable and toxic. Keep away from ignition sources and handle with care to avoid contact and inhalation.
-
Concentrated Sulfuric Acid: Is extremely corrosive. Add it slowly and carefully to the reaction mixture, as the dissolution in methanol is exothermic. Have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol: Fischer Esterification
This protocol details the acid-catalyzed esterification of 2-hydroxy-6-methoxybenzoic acid with methanol.
Materials:
-
2-hydroxy-6-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2-hydroxy-6-methoxybenzoic acid in 50 mL of anhydrous methanol. Place a magnetic stir bar in the flask.
-
Acid Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution in the fume hood. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will cause the product to precipitate.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with pH paper to ensure it is basic), and finally with 50 mL of brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.
Expected Yield:
While the exact yield can vary, typical yields for Fischer esterification reactions under these conditions are often in the range of 70-90%.[5]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl, and ether linkages).
-
-
Chromatography (TLC, GC/MS, or LC/MS): To assess the purity of the final product.
Visualized Workflow and Reaction Mechanism
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
// Nodes start [label="Carboxylic Acid + Alcohol"]; protonation [label="Protonation of Carbonyl Oxygen"]; nucleophilic_attack [label="Nucleophilic Attack by Alcohol"]; tetrahedral_intermediate [label="Tetrahedral Intermediate"]; proton_transfer [label="Proton Transfer"]; water_elimination [label="Elimination of Water"]; deprotonation [label="Deprotonation"]; product [label="Ester + Water"];
// Edges start -> protonation [label="+ H⁺", fontcolor="#34A853"]; protonation -> nucleophilic_attack [label="+ CH₃OH", fontcolor="#4285F4"]; nucleophilic_attack -> tetrahedral_intermediate; tetrahedral_intermediate -> proton_transfer; proton_transfer -> water_elimination [label="- H₂O", fontcolor="#EA4335"]; water_elimination -> deprotonation; deprotonation -> product [label="- H⁺", fontcolor="#34A853"]; }
References
- 1. scispace.com [scispace.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. researchgate.net [researchgate.net]
Methyl 2-hydroxy-6-methoxybenzoate: A Versatile Starting Material in Organic Synthesis
Introduction: Methyl 2-hydroxy-6-methoxybenzoate is a substituted aromatic compound that serves as a valuable and versatile starting material in the field of organic synthesis. Its unique arrangement of functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—provides multiple reactive sites for the construction of complex molecules, including natural products and biologically active compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.
Key Synthetic Applications
This compound is a key building block in a variety of chemical transformations, including amide formation, O-alkylation, and electrophilic aromatic substitution. These reactions pave the way for the synthesis of diverse molecular scaffolds.
Amide Formation in the Synthesis of Phthalides
One notable application of this compound is in the synthesis of phthalides, a class of compounds with a wide range of biological activities. In the total synthesis of the natural product chrysolide, the starting ester is first converted to an N-butyl amide. This transformation is a crucial first step that introduces a nitrogen atom and sets the stage for subsequent cyclization reactions.
O-Alkylation for the Introduction of Diverse Side Chains
The phenolic hydroxyl group in this compound is readily alkylated under basic conditions. This O-alkylation reaction allows for the introduction of a wide variety of side chains, which can be crucial for modulating the biological activity and physicochemical properties of the target molecules. For instance, reaction with alkyl halides such as 1-iodopentane introduces a pentyl ether moiety.
Electrophilic Aromatic Substitution for Ring Functionalization
The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution reactions. For example, chlorination of the aromatic ring can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of an acid catalyst. This allows for the regioselective introduction of a chlorine atom, a common substituent in many pharmaceutical compounds.
Experimental Protocols
The following are detailed experimental protocols for key transformations involving this compound.
Protocol 1: Synthesis of N-Butyl-2-hydroxy-6-methoxybenzamide
This protocol describes the conversion of this compound to its corresponding N-butyl amide, a key intermediate in the synthesis of chrysolide.
Reaction Scheme:
Caption: Amide formation from this compound.
Materials:
-
This compound
-
n-Butylamine
-
Methanol (MeOH)
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (2.00 g, 10.98 mmol) and n-butylamine (5.69 cm³, 57.6 mmol) in methanol (25 cm³) is heated under reflux for 18 hours.
-
The methanol is evaporated under reduced pressure.
-
2 M hydrochloric acid is added to the residue until the pH reaches 1.
-
The product is extracted with dichloromethane (3 x 20 cm³).
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the product.
Quantitative Data:
| Reactant | Molar Equiv. | Product | Yield (%) |
| This compound | 1.0 | N-Butyl-2-hydroxy-6-methoxybenzamide | Not specified |
| n-Butylamine | 5.25 |
Protocol 2: O-Alkylation with 1-Iodopentane
This protocol details the O-alkylation of the phenolic hydroxyl group of this compound.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials:
-
This compound
-
1-Iodopentane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (0.74 g, 4.05 mmol) in DMF (10 ml), add potassium carbonate (1.12 g, 8.10 mmol) followed by 1-iodopentane (1.0 ml, 8.10 mmol).[1]
-
Heat the reaction mixture at 90 °C overnight.[1]
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).[1]
-
Wash the combined organic extracts with brine, dry over sodium sulfate, filter, and concentrate to afford the product.[1]
Quantitative Data:
| Reactant | Molar Equiv. | Product | Yield (%) |
| This compound | 1.0 | Methyl 2-methoxy-6-(pentyloxy)benzoate | Not specified |
| 1-Iodopentane | 2.0 | ||
| Potassium carbonate | 2.0 |
Protocol 3: Electrophilic Chlorination
This protocol describes the chlorination of the aromatic ring of this compound using N-chlorosuccinimide.
Reaction Scheme:
Caption: Electrophilic chlorination of this compound.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (CF₃COOH)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound (15 g, 82.34 mmol) in acetonitrile (200 mL), add N-chlorosuccinimide (10.9 g, 81.63 mmol) and trifluoroacetic acid (20 mL).
-
Stir the resulting solution for 3 hours at 25 °C.
-
Concentrate the mixture under vacuum.
-
Dilute the residue with ethyl acetate (300 mL).
-
Wash the organic layer with brine (300 mL) and saturated sodium bicarbonate solution (300 mL).
-
Dry the organic phase and concentrate to obtain the product.
Quantitative Data:
| Reactant | Molar Equiv. | Product | Yield (%) |
| This compound | 1.0 | Chlorinated derivative | Not specified |
| N-Chlorosuccinimide | ~1.0 |
Biological Activity of Derivatives
Derivatives of this compound have been investigated for a range of biological activities. The structural modifications enabled by the synthetic protocols described above can lead to compounds with interesting pharmacological profiles.
| Compound Class | Biological Activity | Reference |
| Phthalides | Cytotoxic, anti-stroke, neuroprotective, anti-inflammatory | [2] |
| Benzoylhydrazones | Antiglycation, potential for diabetes treatment | |
| Substituted Benzoates | Antifungal, antibacterial | [3] |
Note: The biological activities listed are for classes of compounds that can be synthesized from or are related to derivatives of this compound. Specific activities of the direct products from the provided protocols would require further biological evaluation.
Workflow for Synthesis and Evaluation
The general workflow for utilizing this compound as a starting material for the development of new bioactive compounds is outlined below.
Caption: General workflow for drug discovery starting from this compound.
This workflow illustrates the iterative process of synthesizing new derivatives, purifying and characterizing them, evaluating their biological activity, and then using that information to design and synthesize improved compounds.
References
Application Notes and Protocols: Evaluation of Methyl 2-hydroxy-6-methoxybenzoate in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-6-methoxybenzoate, a naturally occurring benzophenone, has been isolated from medicinal plants such as Securidaca longepedunculata. As part of broader research into the pharmacological activities of natural products, this compound has been subjected to antimicrobial screening. These application notes provide a summary of the reported antibacterial activity of this compound, along with standardized protocols for conducting antibacterial susceptibility testing.
It is important to note that studies on the constituents of Securidaca longepedunculata have found this compound to be inactive against the tested strains of bacteria and fungi.[1][2][3][4] The protocols detailed below are therefore provided as a general methodology for the evaluation of novel compounds in antibacterial assays.
Quantitative Data Summary
Data from studies involving the screening of natural products from Securidaca longepedunculata indicate that this compound did not exhibit antibacterial activity. In these studies, the compound was tested against various bacterial and fungal strains and showed no significant inhibition of microbial growth.
Table 1: Summary of Antibacterial Activity for this compound
| Compound | Test Organism(s) | Assay Type | Result | Reference |
| This compound | Bacteria and Fungi | Not Specified | Inactive | [1][2][3][4] |
Note: The specific bacterial and fungal strains tested, as well as the concentrations at which this compound was evaluated, are not detailed in the available literature. "Inactive" implies that no significant zone of inhibition was observed, or the Minimum Inhibitory Concentration (MIC) was above the highest concentration tested.
Experimental Protocols
The following are detailed methodologies for two standard antibacterial assays that can be used to evaluate the efficacy of a test compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the culture at 37°C until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. Typically, 100 µL of the compound solution is added to the first well and serially diluted down the column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the test compound). Also, include a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is used to assess the susceptibility of bacteria to a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate, sufficiently separated from each other and the test disks.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MIC Determination.
Caption: Workflow for Agar Disk Diffusion Assay.
Potential Mechanisms of Antibacterial Action
While this compound has been shown to be inactive, the following diagram illustrates common signaling pathways and cellular targets for antibacterial compounds. A compound's efficacy is typically evaluated based on its ability to disrupt one or more of these essential bacterial processes.
Caption: Common Antibacterial Targets.
References
The Versatility of Substituted Hydroxybenzoates in Natural Product Synthesis: A Case Study Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 2-hydroxy-methoxybenzoate derivatives are valuable and versatile building blocks in the synthesis of complex natural products. Their inherent functionality allows for the strategic introduction of key structural motifs. This document provides a detailed overview of the application of these synthons, with a particular focus on the total synthesis of the immunosuppressant drug, Mycophenolic Acid (MPA), as a representative example. While direct applications of methyl 2-hydroxy-6-methoxybenzoate in natural product synthesis are not widely documented in readily available literature, the synthesis of MPA from its structural isomer, methyl 2-hydroxy-4-methoxybenzoate, provides a comprehensive and instructive illustration of the synthetic strategies employed. This document details the experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction
This compound and its isomers are highly functionalized aromatic compounds that serve as attractive starting materials in organic synthesis. The presence of a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring offers multiple reactive sites for elaboration into more complex molecular architectures. These features are particularly advantageous in the construction of polyketide-type natural products, where substituted aromatic cores are common.
This application note explores the synthetic utility of these building blocks. Due to a lack of extensive literature on the direct use of this compound in natural product total synthesis, we will focus on the well-documented synthesis of Mycophenolic Acid from the closely related and commercially available methyl 2-hydroxy-4-methoxybenzoate. The principles and reaction sequences detailed are broadly applicable and provide a strong foundation for researchers interested in utilizing this class of compounds.
Case Study: Total Synthesis of Mycophenolic Acid (MPA)
Mycophenolic acid is a potent immunosuppressant used to prevent rejection in organ transplantation.[1] Its synthesis, particularly the route developed by Patterson, showcases the strategic use of a substituted methyl hydroxy-methoxybenzoate to construct the core of this complex natural product.
Synthetic Strategy Overview
The Patterson synthesis of Mycophenolic Acid commences with methyl 2-hydroxy-4-methoxybenzoate. The key transformations include the protection of the phenolic hydroxyl group, amidation of the ester, a Claisen rearrangement to install the allyl side chain, and subsequent elaboration of this chain to form the final lactone and hexenoic acid moieties.
Caption: Synthetic workflow for Mycophenolic Acid.
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of Mycophenolic Acid, adapted from the Patterson route and subsequent modifications.
Synthesis of N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide
This initial two-step sequence involves the conversion of the starting methyl ester to a more robust diethylamide, followed by the protection of the phenolic hydroxyl group as an allyl ether.
Protocol:
-
Amidation: Methyl 2-hydroxy-4-methoxybenzoate is heated with an excess of diethylamine, typically under pressure or in a sealed tube, to facilitate the formation of N,N-diethyl-2-hydroxy-4-methoxybenzamide.
-
Allylation: The resulting amide is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate is added as a base, followed by the addition of allyl bromide. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC). The reaction is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Claisen Rearrangement
This key step establishes the carbon framework of the side chain at the C3 position of the aromatic ring.
Protocol:
-
N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide is dissolved in a high-boiling solvent such as 1,2,4,5-tetramethylbenzene or tetralin.
-
The solution is heated to a high temperature (typically 190-210 °C) to induce the[2][2]-sigmatropic rearrangement.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under vacuum, and the resulting N,N-diethyl-2-hydroxy-4-methoxy-3-(prop-2-enyl)benzamide is purified by column chromatography.
Quantitative Data
The following table summarizes representative yields for the key transformations in the synthesis of Mycophenolic Acid.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Amidation & Allylation | Methyl 2-hydroxy-4-methoxybenzoate | N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide | 1. Diethylamine, heat; 2. Allyl bromide, K₂CO₃, acetone | ~85 | Based on Patterson's synthetic strategy |
| Claisen Rearrangement | N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide | N,N-diethyl-2-hydroxy-4-methoxy-3-(prop-2-enyl)benzamide | 1,2,4,5-tetramethylbenzene, 210 °C | ~86 | Cholewinski et al. |
| Claisen Rearrangement (Modified) | N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide | N,N-diethyl-2-hydroxy-4-methoxy-3-(prop-2-enyl)benzamide | Tetralin, reflux | ~75 | Cholewinski et al. |
Signaling Pathway and Biological Activity of Mycophenolic Acid
Mycophenolic acid's immunosuppressive activity stems from its potent, reversible, and uncompetitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for the proliferation of T and B lymphocytes. By inhibiting IMPDH, MPA selectively depletes the guanine nucleotide pool in these immune cells, leading to a cytostatic effect and preventing their proliferation.
Caption: Mechanism of action of Mycophenolic Acid.
Conclusion
While the direct application of this compound in natural product synthesis remains an area for future exploration, the total synthesis of Mycophenolic Acid from its 4-methoxy isomer provides a powerful testament to the utility of this class of building blocks. The strategic transformations detailed in this note, including amidation, O-alkylation, and the Claisen rearrangement, are fundamental reactions in organic synthesis and can be adapted for the construction of a wide array of complex molecules. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of biologically active natural products and their analogues. Further investigation into the synthetic applications of the 6-methoxy isomer could unveil novel pathways to other important natural products.
References
Derivatization of Methyl 2-hydroxy-6-methoxybenzoate for GC-MS analysis
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-2-hydroxy-6-methoxybenzoat für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Methyl-2-hydroxy-6-methoxybenzoat, ein Methylester der Salicylsäure, ist eine Verbindung von Interesse in verschiedenen Forschungsbereichen. Die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) wird jedoch durch die polare phenolische Hydroxylgruppe erschwert. Diese Gruppe führt zu geringer Flüchtigkeit, thermischer Instabilität und unerwünschten Wechselwirkungen mit der GC-Säule, was sich in asymmetrischen Peaks (Tailing) und verminderter Empfindlichkeit äußert.[1][2]
Die Derivatisierung ist ein entscheidender Schritt, um diese analytischen Herausforderungen zu überwinden.[1][3] Durch die chemische Modifikation der Hydroxylgruppe wird die Polarität des Moleküls verringert, seine Flüchtigkeit erhöht und die thermische Stabilität verbessert.[4][5] Dies führt zu schärferen, symmetrischeren Peaks, einer besseren Auflösung und verbesserten Nachweisgrenzen. Die Silylierung ist eine der gebräuchlichsten und effektivsten Derivatisierungstechniken für phenolische Verbindungen.[1][2] Bei dieser Methode wird der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[4]
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung von Methyl-2-hydroxy-6-methoxybenzoat unter Verwendung von N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), einem hochreaktiven und effektiven Silylierungsmittel.[4]
Prinzip der Methode: Silylierung
Die Silylierung mit MSTFA wandelt die polare Hydroxylgruppe (-OH) von Methyl-2-hydroxy-6-methoxybenzoat in einen unpolaren Trimethylsilylether (-O-TMS) um. Diese Reaktion reduziert die intermolekularen Wasserstoffbrückenbindungen und erhöht den Dampfdruck der Verbindung, was sie für die GC-Analyse besser geeignet macht.[1][4] Das Nebenprodukt der Reaktion, N-Methyltrifluoracetamid, ist neutral und flüchtig, was Interferenzen im Chromatogramm minimiert.[1]
Reaktionsschema:
-
Methyl-2-hydroxy-6-methoxybenzoat + MSTFA → Methyl-2-(trimethylsilyloxy)-6-methoxybenzoat (TMS-Derivat) + N-Methyltrifluoracetamid
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
Analyt: Methyl-2-hydroxy-6-methoxybenzoat (Referenzstandard)
-
Derivatisierungsmittel: N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Optionaler Katalysator: Trimethylchlorsilan (TMCS), oft als 1%-Zusatz in MSTFA
-
Lösungsmittel (aprotisch, GC-Qualität): Pyridin, Acetonitril oder Dichlormethan
-
Probengefäße: 2-ml-GC-Vials mit Septumkappen
-
Geräte: Präzisionspipetten, Heizblock oder Wasserbad, Vortex-Mischer, GC-MS-System
Protokoll zur Probenvorbereitung und Derivatisierung
-
Probenauflösung: Lösen Sie eine genau abgewogene Menge des Methyl-2-hydroxy-6-methoxybenzoat-Standards oder des getrockneten Probenextrakts in einem aprotischen Lösungsmittel (z. B. 100 µL Pyridin), um eine bekannte Konzentration zu erhalten.
-
Reagenz-Zugabe: Geben Sie 100 µL MSTFA in das Proben-Vial. Das Derivatisierungsmittel sollte im Überschuss zugegeben werden, um eine vollständige Reaktion sicherzustellen.[4]
-
Mischen: Verschließen Sie das Vial fest und mischen Sie den Inhalt kurz mit einem Vortex-Mischer.
-
Inkubation: Erhitzen Sie das Vial für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad, um die Reaktion zu vervollständigen.[4]
-
Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Lösung direkt in das GC-MS-System. Eine weitere Aufreinigung ist in der Regel nicht erforderlich.[4]
Empfohlene GC-MS-Parameter
-
Gaschromatograph (GC):
-
Injektor: Split/Splitless, 250 °C
-
Injektionsvolumen: 1 µL
-
Trägergas: Helium, konstante Flussrate 1,0 mL/min
-
Säule: Niedrig- bis mittelpolare Kapillarsäule auf Siloxanbasis, z. B. HP-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke). WAX-Phasen, die Hydroxylgruppen enthalten, sollten vermieden werden.[1]
-
Ofenprogramm:
-
Starttemperatur: 80 °C, 2 min halten
-
Heizrate: 10 °C/min bis 280 °C
-
Endtemperatur: 280 °C, 5 min halten
-
-
-
Massenspektrometer (MS):
-
Ionisierungsart: Elektronenstoßionisation (EI), 70 eV
-
Ionenquellentemperatur: 230 °C
-
Transferlinientemperatur: 280 °C
-
Scan-Modus: Full Scan (m/z 50-500) oder Selected Ion Monitoring (SIM) für quantitative Analysen
-
Ergebnisse und Datenpräsentation
Die Derivatisierung führt zu einer signifikanten Verbesserung der chromatographischen Eigenschaften. Der Peak des TMS-Derivats ist schärfer, symmetrischer und erscheint bei einer früheren Retentionszeit im Vergleich zum unterivatisierten Analyten (falls dieser überhaupt eluiert). Die Massenspektren der derivatisierten Verbindungen zeigen charakteristische Fragmentionen, insbesondere eine typische Methylgruppenabspaltung (M-15) vom Molekülion.[4]
Tabelle 1: Vergleich der chromatographischen und massenspektrometrischen Daten
| Parameter | Methyl-2-hydroxy-6-methoxybenzoat (Unterivatisiert) | Methyl-2-(trimethylsilyloxy)-6-methoxybenzoat (TMS-Derivat) |
| Molekulargewicht ( g/mol ) | 182.18 | 254.32 |
| Retentionszeit (min) | ~ 12.5 (starkes Tailing) | ~ 10.2 |
| Peak-Asymmetrie | > 2.5 | 1.1 |
| Molekülion (M+) [m/z] | 182 | 254 |
| Charakteristische Fragmente [m/z] | 150, 122, 94 | 239 ([M-15]+), 193, 73 |
| Nachweisgrenze (LOD) | Hoch | Deutlich verbessert |
Hinweis: Die angegebenen Werte sind repräsentativ und können je nach verwendetem GC-MS-System und den exakten Bedingungen variieren.
Diagramme
Workflow der Derivatisierung und Analyse
References
Protocol for Trimethylsilyl (TMS) Derivatization of Hydroxybenzoates for GC-MS Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybenzoates are a class of phenolic compounds widely found in plants and are of significant interest in the pharmaceutical and food industries due to their antioxidant, anti-inflammatory, and antimicrobial properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of these compounds. However, the inherent polarity and low volatility of hydroxybenzoates, due to the presence of hydroxyl and carboxyl functional groups, make them unsuitable for direct GC-MS analysis.
Trimethylsilyl (TMS) derivatization is a robust and widely used chemical modification technique to overcome these limitations. This process involves the replacement of active hydrogen atoms in the hydroxyl and carboxyl groups with a non-polar trimethylsilyl group (-Si(CH₃)₃). The resulting TMS derivatives are more volatile, less polar, and more thermally stable, leading to improved chromatographic peak shape, better separation, and enhanced sensitivity during GC-MS analysis. This document provides a detailed protocol for the TMS derivatization of various hydroxybenzoates.
Comparison of Common Silylating Agents
The choice of silylating agent is crucial for achieving optimal derivatization. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile and highly reactive reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered groups.[1][2] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered more volatile than BSTFA, and its by-products are also highly volatile, which can minimize chromatographic interference.[1]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the TMS derivatization of hydroxybenzoates.
Materials
-
Hydroxybenzoate Standards: p-Hydroxybenzoic acid, Protocatechuic acid, Gallic acid, Vanillic acid, Syringic acid, etc.
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is recommended for general use.
-
Solvent: Anhydrous pyridine or anhydrous acetonitrile.
-
Internal Standard (Optional): A structurally similar compound not present in the sample (e.g., a deuterated analog).
-
Equipment:
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the hydroxybenzoate standard or dried sample extract into a 2 mL reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas. The presence of water can deactivate the silylating reagent.
-
-
Reagent Addition:
-
To the dried sample, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure complete derivatization.[1]
-
-
Reaction:
-
Sample Analysis:
-
After heating, allow the vial to cool to room temperature.
-
If particulate matter is present, centrifuge the vial for 5 minutes at a low speed.
-
Transfer the supernatant to a GC-MS autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system for analysis.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the TMS derivatization of common hydroxybenzoates. It is important to note that these conditions may require optimization based on the specific sample matrix and analytical instrumentation.
| Hydroxybenzoate | Silylating Reagent | Solvent | Temperature (°C) | Time (min) | Number of TMS Groups |
| p-Hydroxybenzoic Acid | BSTFA + 1% TMCS | Pyridine | 70 | 30 | 2 |
| Protocatechuic Acid | BSTFA + 1% TMCS | Pyridine | 75 | 45 | 3 |
| Gallic Acid | BSTFA + 1% TMCS | Pyridine | 80 | 60 | 4 |
| Vanillic Acid | BSTFA + 1% TMCS | Acetonitrile | 70 | 30 | 2 |
| Syringic Acid | BSTFA + 1% TMCS | Acetonitrile | 75 | 45 | 2 |
Table 1: Recommended TMS Derivatization Conditions for Various Hydroxybenzoates. The number of TMS groups corresponds to the number of active hydrogens on the hydroxyl and carboxyl moieties.
Experimental Workflow and Signaling Pathways
The logical flow of the experimental protocol is visualized below.
Caption: Experimental workflow for TMS derivatization of hydroxybenzoates.
Conclusion
This protocol provides a comprehensive guide for the successful trimethylsilyl derivatization of hydroxybenzoates for GC-MS analysis. Proper sample preparation, selection of the appropriate silylating agent, and optimization of reaction conditions are critical for achieving accurate and reproducible results. The presented workflow and data table serve as a valuable resource for researchers, scientists, and drug development professionals working with these important phenolic compounds.
References
Application Notes and Protocols for the Use of Methyl 2-hydroxy-6-methoxybenzoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-6-methoxybenzoate (CAS No. 22833-69-8, Molecular Formula: C₉H₁₀O₄) is a benzoic acid ester with potential applications in pharmaceutical synthesis, materials science, and as a reference standard in analytical chemistry.[1][2] Its accurate quantification is essential for quality control, stability studies, and in the characterization of synthetic pathways. These application notes provide detailed protocols for the use of this compound as an analytical standard, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques.
Chemical Structure:
(Structure of this compound)
Physicochemical Properties and Handling
A summary of the key physicochemical properties is presented below. This information is critical for the preparation of standards and sample handling.
| Property | Value | Reference |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Solid | [3] |
| CAS Number | 22833-69-8 | [1][2][3] |
Storage and Stability:
As with many phenolic compounds, it is recommended to store this compound in a cool, dark, and dry place in a tightly sealed container to prevent degradation. Stability studies under various conditions (e.g., pH, temperature, light exposure) are recommended to be performed by the end-user to establish appropriate storage and handling procedures for stock and working solutions. General guidance on the stability of benzoate esters suggests that they can undergo hydrolysis, particularly under basic conditions.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust and widely available technique for the quantification of aromatic compounds like this compound. The following protocol is a recommended starting point, adapted from established methods for structurally similar hydroxy- and methoxy-substituted benzoate esters.[5][6][7]
Recommended HPLC Method Parameters
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | To be determined empirically (a starting point is 254 nm) |
| Run Time | Approximately 10 minutes |
Experimental Protocol: HPLC
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade or purified)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3.2.2. Solution Preparation
-
Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of acetonitrile. Degas both solutions using an ultrasonic bath for 15 minutes.[5]
-
Standard Stock Solution (1 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution with the 50:50 mobile phase mixture to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution Preparation : The preparation will depend on the matrix. For bulk material, prepare as described for the stock solution. For formulated products or other matrices, an appropriate extraction method may be required, followed by filtration through a 0.45 µm syringe filter.
3.2.3. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.[5]
-
Inject a blank solution (mobile phase mixture) to check for interfering peaks.
-
Inject the standard solutions in replicate (e.g., n=3) to establish the calibration curve and system suitability.
-
Inject the sample solutions in replicate.
-
Record the chromatograms and integrate the peak areas.
3.2.4. Data Analysis and System Suitability
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD for replicate injections | ≤ 2.0% |
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the analytical standards.
HPLC Workflow Diagram
Caption: A typical workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile or semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization of this compound is necessary to improve its volatility and chromatographic performance.[8] Silylation is a common derivatization technique for this purpose.
Recommended GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Experimental Protocol: GC-MS
4.2.1. Reagents and Materials
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Heating block or oven
-
GC vials with inserts
4.2.2. Solution and Sample Preparation
-
Standard Stock Solution (1 mg/mL) : Accurately weigh and dissolve the reference standard in ethyl acetate.
-
Working Standard Solutions : Prepare serial dilutions of the stock solution in ethyl acetate to cover the desired concentration range.
-
Sample Preparation : An appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required depending on the sample matrix. The final extract should be dissolved in ethyl acetate.
-
Derivatization (Silylation) :
-
Transfer 100 µL of the standard or sample solution to a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[8]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
4.2.3. Analytical Procedure
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject 1 µL of the derivatized standard solutions to build a calibration curve.
-
Inject 1 µL of the derivatized sample solutions.
-
Acquire data in full scan mode to identify the retention time and mass spectrum of the derivatized analyte. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
4.2.4. Data Analysis
| Parameter | Expected Result |
| Analyte | TMS-derivatized this compound |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a major fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
The identity of the compound is confirmed by matching the retention time and the mass spectrum with that of the derivatized standard. Quantification is achieved by constructing a calibration curve of peak area versus concentration.
GC-MS Workflow with Derivatization
References
- 1. This compound | C9H10O4 | CID 527092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. eMolecules this compound | 22833-69-8 | MFCD06204264 | Fisher Scientific [fishersci.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) analysis of Methyl 2-hydroxy-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Methyl 2-hydroxy-6-methoxybenzoate using High-Performance Liquid Chromatography (HPLC). The described methodology is ideal for quality control, purity assessment, and stability studies in pharmaceutical and chemical research settings.
Introduction
This compound is a key chemical intermediate in the synthesis of various organic compounds. Accurate and reliable quantification is crucial for ensuring the quality and consistency of final products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound, adaptable for various sample matrices.
Experimental Protocols
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[1]
2.1. Reagents and Materials
-
Solvents: HPLC grade acetonitrile and water are required.[1]
-
Acidifier: Phosphoric acid (analytical grade).[1]
-
Reference Standard: A certified reference standard of this compound.
-
Sample Diluent: A mixture of the mobile phase components is recommended for sample and standard dissolution.
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are based on methods developed for structurally similar compounds and may require minor optimization for specific applications.[1][2]
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV/PDA Detector |
| Column | C18, 5 µm, 4.6 mm x 150 mm (e.g., Hypersil GOLD C18 or equivalent)[1] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient/Isocratic | Isocratic (e.g., 45:55 v/v Acetonitrile:Water with 0.1% Phosphoric Acid)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% phosphoric acid) in the desired ratio (e.g., 45:55 v/v).[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas it using an ultrasonic bath before use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Solution Preparation:
-
Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.[1]
-
Dissolve the sample in the mobile phase. Sonication may be used to ensure complete dissolution.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1] For liquid samples, a simple dilution with the mobile phase followed by filtration may be sufficient.[1]
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The retention time of the analyte in the sample should match that of the standard. No interfering peaks should be observed at the analyte's retention time in blank or placebo chromatograms.[3] |
| Linearity (r²) | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[3] |
| Range | The range should be established based on the linearity, accuracy, and precision data. For assay, a typical range is 80-120% of the test concentration. |
| Accuracy (% Recovery) | The mean recovery should be within 98.0% to 102.0%.[3] |
| Precision (% RSD) | Repeatability (Intra-day): The relative standard deviation (%RSD) for replicate injections should be ≤ 2.0%.[3]Intermediate Precision (Inter-day): The %RSD should be ≤ 2.0%.[3] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1). |
| Robustness | The method should demonstrate reliability with minor variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The %RSD of the results should remain ≤ 2.0%.[4] |
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | e.g., 1.1 |
| Theoretical Plates | ≥ 2000 | e.g., 5500 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | e.g., 0.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | e.g., 15,234 |
| 5 | e.g., 76,170 |
| 10 | e.g., 151,987 |
| 25 | e.g., 380,543 |
| 50 | e.g., 759,876 |
| 100 | e.g., 1,521,432 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low | e.g., 25 | e.g., 24.8 | e.g., 99.2 | e.g., 0.8 | e.g., 1.1 |
| Medium | e.g., 50 | e.g., 50.3 | e.g., 100.6 | e.g., 0.6 | e.g., 0.9 |
| High | e.g., 100 | e.g., 99.5 | e.g., 99.5 | e.g., 0.5 | e.g., 0.8 |
Visualizations
Experimental Workflow Diagram
References
Bioassay Protocols for Methyl 2-hydroxy-6-methoxybenzoate: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting bioassays with Methyl 2-hydroxy-6-methoxybenzoate, a naturally occurring phenolic compound. This document outlines methodologies for assessing its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, and includes available biological activity data.
Summary of Biological Activity
This compound has been evaluated in several biological assays. While it has shown inactivity in some antimicrobial screens, it exhibits potential in other areas such as antiplasmodial and antifeedant applications. The following table summarizes the available quantitative data for this compound.
| Bioassay | Test Organism/System | Result | Reference(s) |
| Antifeedant Activity | Hylobius abietis (Pine Weevil) | 94% feeding deterrence (at 24h) | [1] |
| Antiplasmodial Activity | Plasmodium falciparum | IC50: 18.6 µM - 100 µM | [2][3] |
| Antimicrobial Activity | Various bacteria and fungi | Inactive | [4][5][6][7][8] |
| Toxicity | Zebrafish (Danio rerio) larvae | Maximum Tolerated Concentration (MTC): 25 µM | [4][8] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below. These protocols are standardized and can be adapted for the specific experimental setup in your laboratory.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the stock solution (appropriately diluted in broth to the highest desired starting concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Dilute the standardized bacterial suspension in broth so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.
Antioxidant Activity: DPPH Radical Scavenging Assay
This colorimetric assay measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Sterile 96-well microtiter plates
-
UV-Vis spectrophotometer or microplate reader
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.
-
Prepare a series of dilutions of this compound in methanol at various concentrations.
-
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well and mix.
-
Control: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.
-
In Vitro Anti-Inflammatory Activity: COX-1 Inhibition Assay
This fluorometric assay measures the ability of this compound to inhibit the activity of the Cyclooxygenase-1 (COX-1) enzyme, which is involved in the inflammatory response.
Materials:
-
This compound
-
COX-1 Inhibitor Screening Assay Kit (e.g., from BPS Bioscience or Abcam)
-
Purified recombinant COX-1 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit.
-
Test Compound Addition: Add the desired concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (provided in the kit).
-
Enzyme Addition: Add the purified COX-1 enzyme to each well (except for the "no enzyme" control) and incubate for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the fluorometric probe to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex=535 nm / λem=590 nm).
-
Data Analysis: Calculate the percent inhibition of COX-1 activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[3][8][9][10]
Materials:
-
This compound
-
Human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. The IC50 value (concentration that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar methoxybenzoic acid derivatives suggest potential interactions with key cellular signaling cascades involved in cell survival and inflammation, such as the Akt/NFκB and Hedgehog pathways.[1][4][5][6] Further research is needed to confirm the direct effects of this compound on these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ku Repository :: Browsing Pharmacology and Therapeutics by Author "Moshi, Mainen J." [kuir.ku.ac.tz:4000]
- 6. scispace.com [scispace.com]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. Inhibition of Seizure-Like Paroxysms and Toxicity Effects of Securidaca longepedunculata Extracts and Constituents in Zebrafish Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curculigoside B | C21H24O11 | CID 132567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-hydroxy-6-methoxybenzoate
Welcome to the technical support center for the purification of Methyl 2-hydroxy-6-methoxybenzoate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity product through column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline on TLC/column. | The eluent system is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1] |
| Compound runs with the solvent front on TLC/column. | The eluent system is too polar for the compound. | Decrease the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of hexane.[1] |
| Poor separation between the product and impurities. | The chosen eluent system has insufficient selectivity. | - Optimize the solvent ratio of your current eluent system. - Try a different solvent system. Good alternatives for separating substituted benzoates include dichloromethane/methanol or hexane/acetone.[2] - Consider using a gradient elution, starting with a low-polarity eluent and gradually increasing the polarity.[3] |
| The product elutes as a broad band or with tailing. | - The column may be overloaded with the crude sample. - The compound may be interacting with the acidic silica gel. - The crude sample was not dissolved in a minimal amount of solvent before loading. | - Reduce the amount of crude material loaded onto the column. - Deactivate the silica gel by adding a small percentage of triethylamine or acetic acid to the eluent, depending on the nature of the impurities. - Ensure the sample is loaded in the smallest possible volume of solvent.[4] |
| The purified product is a colored oil or solid. | Phenolic compounds are susceptible to oxidation, which can form colored impurities. | - Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] - Consider treating a solution of the product with a small amount of activated carbon, followed by filtration through celite to remove colored impurities.[3] |
| Low recovery of the purified product. | - The compound may be partially decomposing on the silica gel. - Fractions containing the product may have been discarded. - The eluent polarity was not increased enough to elute all of the product. | - Test the stability of your compound on a small amount of silica gel before performing the full-scale purification.[4] - Carefully monitor all fractions by TLC before combining and discarding any. - After the main product has eluted, flush the column with a more polar solvent to check for any remaining compound. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities often originate from the synthesis process. These can include unreacted starting materials and byproducts such as Methyl 2,6-dimethoxybenzoate if a methylation reaction was performed.[5]
Q2: What is a good starting eluent system for the column chromatography of this compound?
A common and effective starting point for the purification of substituted benzoates on silica gel is a mixture of hexane and ethyl acetate.[3] Begin with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis. An ideal Rf value for the desired compound on TLC is typically between 0.25 and 0.35 for good separation on a column.[6]
Q3: How can I visualize the spots on the TLC plate?
This compound contains a benzene ring and should be visible under a UV lamp at 254 nm. Additionally, you can use staining agents such as potassium permanganate or a ceric ammonium molybdate (CAM) stain.
Q4: Should I use a gradient or isocratic elution?
For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is often more effective.[3] This involves starting with a low-polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the desired product and then more polar impurities. This can improve separation and save time.
Q5: My compound is not stable on silica gel. What are my alternatives?
If your compound is sensitive to the acidic nature of silica gel, you can try using a different stationary phase such as alumina (neutral or basic) or Florisil.[4] Alternatively, you can deactivate the silica gel by pre-treating it with a base like triethylamine.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. Note that these values are illustrative and may require optimization for your specific crude mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | The most common stationary phase for this type of compound.[6] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A gradient of 0% to 20% Ethyl Acetate in Hexane is a good starting point. |
| Typical Rf of Product | 0.25 - 0.35 | In an optimized eluent system on a TLC plate.[6] |
| Loading Method | Dry Loading | Recommended for samples that are not very soluble in the initial eluent.[6] |
| Purity After Chromatography | >98% | Achievable with careful fraction collection. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Eluent System Selection
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the crude mixture onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that gives the desired product an Rf value between 0.25 and 0.35 with good separation from impurities.[6]
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[1]
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder.[6]
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a flat, even layer. Gently add a thin layer of sand on top to prevent disturbance of the sample layer during eluent addition.[6]
-
Elution: Begin eluting the column with the starting low-polarity solvent system. If a gradient elution is used, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).[3]
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Methyl 2-hydroxy-6-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-6-methoxybenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of common side products during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a two-step process: the Kolbe-Schmitt carboxylation of 3-methoxyphenol to form 2-hydroxy-6-methoxybenzoic acid, followed by Fischer esterification. The primary side products arise from a lack of regioselectivity in the carboxylation step and incomplete reactions.
The most common side products include:
-
Methyl 4-hydroxy-2-methoxybenzoate: This is the primary isomeric byproduct resulting from carboxylation at the para-position of 3-methoxyphenol.
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Unreacted 3-methoxyphenol: Incomplete carboxylation can lead to the presence of the starting material in the product mixture.
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2-hydroxy-6-methoxybenzoic acid: Incomplete esterification will result in the presence of the carboxylic acid precursor.
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Dicarboxylic acids: Under certain conditions, over-carboxylation can occur, leading to the formation of dicarboxylic acid derivatives.[1]
Q2: My reaction is producing a significant amount of the isomeric byproduct, Methyl 4-hydroxy-2-methoxybenzoate. What factors influence its formation?
A2: The formation of the para-isomer, Methyl 4-hydroxy-2-methoxybenzoate, is a common issue related to the regioselectivity of the Kolbe-Schmitt reaction.[2] Several factors can influence the ratio of ortho to para carboxylation:
-
Choice of Alkali Metal Hydroxide: The use of potassium hydroxide tends to favor the formation of the para-isomer, while sodium hydroxide generally favors the ortho-isomer.[2][3]
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Temperature: The regiochemistry of the carboxylation can be sensitive to temperature.[2] Higher temperatures may favor the formation of the thermodynamically more stable para-isomer.
-
Pressure: The pressure of carbon dioxide can also affect the reaction's selectivity.
Troubleshooting Tip: To minimize the formation of the para-isomer, consider using sodium hydroxide instead of potassium hydroxide and carefully controlling the reaction temperature.
Q3: I am observing unreacted starting material (3-methoxyphenol) in my final product. How can I improve the conversion rate?
A3: The presence of unreacted 3-methoxyphenol indicates an incomplete Kolbe-Schmitt reaction. To improve the conversion, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
Temperature and Pressure: The carboxylation of phenols typically requires elevated temperatures and pressures to proceed efficiently.[2] Ensure your reaction conditions are optimal.
-
Purity of Reagents: The presence of water can decrease the yield of the Kolbe-Schmitt reaction. Ensure all reactants and solvents are thoroughly dried before use.
Troubleshooting Tip: Increasing the reaction time or optimizing the temperature and pressure according to established protocols for similar substrates can help drive the reaction to completion.
Q4: My final product is contaminated with 2-hydroxy-6-methoxybenzoic acid. What is the likely cause and how can I resolve it?
A4: The presence of 2-hydroxy-6-methoxybenzoic acid in the final product points to an incomplete Fischer esterification reaction. This is a reversible reaction, and several factors can lead to incomplete conversion.
-
Catalyst: An insufficient amount or inactive acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.
-
Water Removal: The esterification process produces water as a byproduct.[4] Failure to remove this water will shift the equilibrium back towards the reactants, leading to incomplete esterification.
-
Reaction Time and Temperature: The reaction may not have been heated for a long enough period or at a high enough temperature to reach completion.
Troubleshooting Tip: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure an adequate amount of a strong acid catalyst is used and that the reaction is refluxed for a sufficient time.
Quantitative Data on Side Product Formation
The following table summarizes the potential impact of key reaction parameters on the product distribution in a typical Kolbe-Schmitt reaction of a substituted phenol.
| Parameter | Condition | Expected Impact on Side Product Formation |
| Alkali Metal Cation | Sodium (Na+) | Favors ortho-carboxylation (desired product). |
| Potassium (K+) | Favors para-carboxylation (isomeric side product).[2][3] | |
| Temperature | Lower Temperatures | May favor the kinetic ortho-product. |
| Higher Temperatures | May favor the thermodynamic para-product. | |
| Water Content | Presence of Water | Can decrease overall yield of carboxylated products. |
Experimental Protocols
Protocol 1: Kolbe-Schmitt Carboxylation of 3-Methoxyphenol
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Preparation: In a high-pressure reactor, dissolve 3-methoxyphenol in a suitable anhydrous solvent.
-
Deprotonation: Add one equivalent of sodium hydroxide and stir until the sodium salt of 3-methoxyphenol is formed.
-
Carboxylation: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the target temperature (e.g., 120-150°C) and maintain for several hours.
-
Work-up: After cooling, release the pressure and acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the crude 2-hydroxy-6-methoxybenzoic acid.
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Purification: Filter the crude product, wash with cold water, and dry. The crude product can be purified by recrystallization.
Protocol 2: Fischer Esterification of 2-hydroxy-6-methoxybenzoic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the crude 2-hydroxy-6-methoxybenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
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Work-up: Cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.[4]
Visual Troubleshooting Guides
Caption: Competing ortho- and para-carboxylation pathways.
Caption: A logical workflow for troubleshooting side product formation.
References
Technical Support Center: Synthesis of Methyl 2-hydroxy-6-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-hydroxy-6-methoxybenzoate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary route for this synthesis involves the esterification of 2,6-dihydroxybenzoic acid to form methyl 2,6-dihydroxybenzoate, followed by a selective methylation at the 6-position.
Potential Causes for Low Yield:
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Incomplete Esterification: The initial esterification of 2,6-dihydroxybenzoic acid may not have gone to completion.
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Suboptimal Methylation Conditions: The choice of methylating agent, base, solvent, reaction temperature, and time are critical for achieving high yields.
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Formation of Side Products: The primary side product is the dimethylated ether, Methyl 2,6-dimethoxybenzoate. Formation of this byproduct directly reduces the yield of the desired product.
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Product Degradation: The product might be sensitive to the reaction or work-up conditions.
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Inefficient Purification: Loss of product during the purification process can significantly lower the final yield.
Troubleshooting Steps:
-
Ensure Complete Esterification: Monitor the esterification reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting 2,6-dihydroxybenzoic acid. Refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid for 24 hours is a common procedure.[1]
-
Optimize Methylation Reaction Conditions:
-
Methylating Agent: Dimethyl sulfate (DMS) and methyl iodide are commonly used. The molar ratio of the methylating agent to the substrate is crucial; an excess can lead to over-methylation. A molar ratio of approximately 1.0 to 1.5 equivalents of the methylating agent is a good starting point.
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Base: A weak base like potassium carbonate (K₂CO₃) is often preferred for selective mono-methylation. Stronger bases like sodium hydroxide (NaOH) can promote the formation of the dimethylated byproduct.
-
Solvent: Anhydrous acetone or dimethylformamide (DMF) are suitable solvents for this reaction.
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Temperature: The reaction is typically carried out at a controlled temperature, for instance, by heating to reflux. The optimal temperature should be determined experimentally.
-
-
Minimize Side Product Formation: To favor mono-methylation, slowly add the methylating agent to the reaction mixture. Using a milder base and carefully controlling the stoichiometry of the reactants are key strategies.
-
Purification: Column chromatography is an effective method for separating the desired product from the starting material and the dimethylated side product.
Q2: I am observing a significant amount of Methyl 2,6-dimethoxybenzoate as a side product. How can I prevent this?
A2: The formation of Methyl 2,6-dimethoxybenzoate is a common issue and arises from the methylation of both hydroxyl groups.
Strategies to Minimize Di-methylation:
-
Choice of Base: Employ a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH). The weaker base is less likely to deprotonate the second, less acidic hydroxyl group.
-
Stoichiometry Control: Use a controlled amount of the methylating agent. A slight excess (around 1.1 equivalents) is often sufficient. Running preliminary small-scale reactions to determine the optimal stoichiometry is recommended.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, favoring the more reactive hydroxyl group.
-
Slow Addition of Reagents: Add the methylating agent dropwise to the reaction mixture over a period of time. This helps to maintain a low concentration of the methylating agent, thereby reducing the likelihood of a second methylation event.
Q3: What is a reliable method for purifying the final product?
A3: Purification is critical for obtaining high-purity this compound.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired mono-methylated product from unreacted starting material and the di-methylated byproduct.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The separation can be monitored by TLC. The less polar di-methylated product will elute first, followed by the desired product, and finally the more polar starting material.
-
-
Recrystallization: If the product obtained after column chromatography requires further purification, recrystallization from a suitable solvent system can be employed.
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields from various sources.
Table 1: Esterification of 2,6-Dihydroxybenzoic Acid
| Starting Material | Reagents | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| 2,6-Dihydroxybenzoic Acid | Concentrated H₂SO₄ | Methanol | 24 | Reflux | 34 | [1] |
Table 2: Selective Methylation of Methyl 2,6-dihydroxybenzoate
| Starting Material | Methylating Agent (Equivalents) | Base (Equivalents) | Solvent | Reaction Time (hours) | Temperature (°C) | Product Yield (%) | Reference |
| Methyl 2,4-dihydroxybenzoate | Methyl Iodide (1.0) | K₂CO₃ (1.0) | Sulpholane | 22 | 60-70 | ~90 (crude) | [2] |
| 2-hydroxy-6-methyl benzoate | Dimethyl Sulfate (2.2) | NaOH (4.0) | - | 1 | 30-40 | 95.8 (crude) | [3] |
Note: The second entry in Table 2 refers to a similar substrate but provides relevant data on methylation conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,6-dihydroxybenzoate [1]
-
Dissolve 133 g (0.86 mol) of 2,6-dihydroxybenzoic acid in 500 ml of absolute methanol.
-
Carefully add 40 ml of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling, evaporate the methanol under reduced pressure.
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Add the residue to a saturated sodium bicarbonate solution.
-
Collect the resulting solid by filtration, wash with water, and dry in vacuo over phosphorus pentoxide.
Protocol 2: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate (Illustrative for Selective Methylation) [2]
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Treat a solution of Methyl 2,4-dihydroxybenzoate (12 g) in dry sulpholane (140 ml) with methyl iodide (12.2 g) and anhydrous potassium carbonate (4.95 g).
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Heat the mixture at 60°-70° C for 8 hours.
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Add another portion of methyl iodide (12.2 g) and continue heating for an additional 14 hours.
-
Evaporate the excess methyl iodide.
-
Pour the mixture into a mixture of ice and water (1 liter) and acidify with aqueous acetic acid (2N).
-
Filter the separated solid and wash with water to give the crude product.
-
Purify the crude product by chromatography on silica gel, eluting with chloroform.
Visualizations
Caption: Synthetic workflow for this compound.
References
Stability of Methyl 2-hydroxy-6-methoxybenzoate under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-hydroxy-6-methoxybenzoate under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, a phenolic ester, is hydrolysis of the methyl ester group. This reaction is catalyzed by both acid and base, leading to the formation of 2-hydroxy-6-methoxybenzoic acid and methanol.
Q2: Under which pH conditions is this compound most stable?
A2: Generally, esters are most stable at a neutral to slightly acidic pH (around pH 4-6). Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.
Q3: What are the expected degradation products of this compound under different pH conditions?
A3: The primary degradation product across acidic, neutral, and alkaline conditions is 2-hydroxy-6-methoxybenzoic acid, resulting from the hydrolysis of the ester linkage. At extreme pH values and elevated temperatures, further degradation of the aromatic ring or cleavage of the methoxy group could occur, though this is less common under typical experimental conditions.
Q4: How can I monitor the degradation of this compound?
A4: The degradation can be monitored using a stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the intact parent compound from its degradation products.
Q5: Are there any special storage recommendations for solutions of this compound?
A5: To minimize degradation, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store them at a slightly acidic to neutral pH, protected from light, and at refrigerated temperatures (2-8 °C). For long-term storage, freezing the solution may be appropriate, but freeze-thaw stability should be assessed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of parent compound in solution | The pH of the solution is too high (alkaline) or too low (acidic), accelerating hydrolysis. | Adjust the pH of your solution to a neutral or slightly acidic range (pH 4-6) using an appropriate buffer system. Prepare solutions fresh before use whenever possible. |
| Appearance of an unexpected peak in HPLC chromatogram | This is likely a degradation product, primarily 2-hydroxy-6-methoxybenzoic acid. | Confirm the identity of the peak by co-injection with a standard of the suspected degradation product or by using mass spectrometry (LC-MS). |
| Inconsistent results in stability studies | Fluctuation in pH or temperature of the samples. Inaccurate quantification due to a non-stability-indicating analytical method. | Ensure precise control of pH and temperature throughout the experiment. Validate your analytical method to ensure it can accurately separate and quantify the parent compound in the presence of its degradants. |
| Precipitation of the compound from the solution | The pH of the solution may have shifted, affecting the solubility of the compound or its degradation product. | Verify the pH of your solution. The degradation product, 2-hydroxy-6-methoxybenzoic acid, may have different solubility characteristics than the parent ester. Adjusting the pH or the solvent composition might be necessary. |
Data Presentation
Table 1: Hypothetical Hydrolysis Rate Constants and Half-Life of this compound at 25°C
| pH | Condition | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Half-Life (t½) |
| 2.0 | Acidic | 1.5 x 10⁻⁷ | ~54 days |
| 4.0 | Acidic | 5.0 x 10⁻⁸ | ~160 days |
| 7.0 | Neutral | 1.0 x 10⁻⁸ | ~2.2 years |
| 9.0 | Alkaline | 8.0 x 10⁻⁷ | ~10 days |
| 12.0 | Alkaline | 9.5 x 10⁻⁶ | ~20 hours |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.
Experimental Protocols
The following are detailed methodologies for conducting a pH stability study for this compound.
Protocol 1: Forced Degradation Study under Acidic, Neutral, and Alkaline Conditions
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Preparation of Test Solutions:
-
Acidic Condition: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 0.1 mg/mL.
-
Neutral Condition: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
Alkaline Condition: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 0.1 mg/mL.
-
-
Stress Conditions:
-
Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Protocol 2: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined by UV scan of the parent compound (typically around 280-300 nm for phenolic compounds).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
Technical Support Center: Methyl 2-hydroxy-6-methoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving Methyl 2-hydroxy-6-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry place.[1] For long-term storage, refrigeration at 2-8°C is recommended. The compound should be protected from light by storing it in an amber-colored vial or a light-proof container. To prevent oxidation, it is advisable to store it under an inert atmosphere, such as argon or nitrogen. The container should be tightly sealed to prevent moisture absorption.
Q2: What are the main signs of degradation of this compound?
A2: Degradation of this compound can be indicated by a change in its physical appearance, such as discoloration (e.g., developing a yellowish or brownish tint) or the presence of visible impurities. Chemically, degradation can be detected by changes in its spectroscopic profile (e.g., new peaks in NMR or IR spectra) or the appearance of additional spots on a Thin Layer Chromatography (TLC) plate.
Q3: What are the common impurities found in this compound?
A3: Common impurities may include unreacted starting materials from its synthesis, such as 2,6-dihydroxybenzoic acid or methanol. Side products from the synthesis, like isomers or over-methylated products, can also be present. Additionally, degradation products such as 2-hydroxy-6-methoxybenzoic acid (from ester hydrolysis) or various oxidation products may be found.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for determining the percentage of the main component and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify any structural impurities. Thin Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities.
Q5: Is this compound sensitive to air or moisture?
A5: Yes, due to the presence of a phenolic hydroxyl group, this compound can be susceptible to oxidation upon prolonged exposure to air. The ester group is also prone to hydrolysis in the presence of moisture, especially under acidic or basic conditions. Therefore, it is crucial to handle the compound in a dry environment and store it under an inert atmosphere.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield when using this compound as a starting material. | 1. Degraded starting material: The compound may have degraded due to improper storage. 2. Incomplete reaction: Reaction time, temperature, or reagent stoichiometry may be suboptimal. 3. Moisture in the reaction: The presence of water can interfere with many organic reactions. | 1. Verify purity: Check the purity of the starting material using TLC, HPLC, or NMR before use. 2. Optimize reaction conditions: Systematically vary the reaction time, temperature, and reagent ratios to find the optimal conditions. Monitor the reaction progress by TLC or GC. 3. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected side products are observed in the reaction mixture. | 1. Reaction with the hydroxyl group: The phenolic hydroxyl group might be undergoing unintended reactions. 2. Reaction with the ester group: The methyl ester group could be participating in side reactions. 3. Incompatible reagents: The chosen reagents may not be compatible with the functional groups of this compound. | 1. Protect the hydroxyl group: Consider using a suitable protecting group for the phenol before carrying out the desired transformation. 2. Choose milder reaction conditions: Explore alternative reagents or reaction conditions that are less likely to affect the ester group. 3. Check for incompatibilities: Review the literature for known incompatibilities of your reagents with phenols and esters. |
| Difficulty in purifying the product of a reaction involving this compound. | 1. Similar polarity of product and impurities: The desired product may have a similar polarity to the starting material or byproducts, making separation by chromatography challenging. 2. Product instability: The product may be degrading during the purification process. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography or different mobile phases for HPLC to improve separation. 2. Consider derivatization: Temporarily converting the product to a derivative with a different polarity might facilitate separation. 3. Use milder purification techniques: Avoid high temperatures and strongly acidic or basic conditions during workup and purification. |
| Inconsistent experimental results. | 1. Variability in the quality of this compound: Different batches of the compound may have varying levels of purity. 2. Degradation during the experiment: The compound might be degrading under the experimental conditions. | 1. Standardize starting material: Use a single, well-characterized batch of the compound for a series of experiments. 2. Monitor stability: Analyze a sample of the compound under the experimental conditions (without other reactants) to check for degradation over time. |
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Flash Point | 113 °C (closed cup) | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [3][4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask.
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Protocol 2: General Procedure for a Reaction Using this compound (e.g., Alkylation of the Phenolic Hydroxyl Group)
This protocol provides a general workflow for a reaction involving the alkylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir for a predetermined time at a specific temperature (e.g., room temperature) to deprotonate the phenol.
-
Addition of Alkylating Agent: Slowly add the alkylating agent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Overcoming Poor Solubility of Methyl 2-hydroxy-6-methoxybenzoate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Methyl 2-hydroxy-6-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an organic compound with potential applications in various research and development fields. Its utility is often hampered by its poor solubility in water, which can limit its bioavailability in formulations and impede the progress of experiments requiring aqueous media. Many organic compounds, particularly those with aromatic rings and ester groups, exhibit low water solubility.
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A2: The molecular structure of this compound contains both hydrophobic (the benzene ring and methyl ether group) and hydrophilic (the hydroxyl and ester groups) moieties. The hydrophobic portions of the molecule are not readily accommodated by the hydrogen-bonding network of water, leading to low solubility.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Altering the pH of the aqueous solution to ionize the compound.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[1][2]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase apparent water solubility.[3][4]
Troubleshooting Guides
Issue 1: Compound precipitates out of aqueous solution.
Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
Decrease the concentration: If experimentally feasible, reduce the concentration of the compound.
-
Employ a co-solvent system: Introduce a water-miscible organic solvent to the aqueous solution.
-
Adjust the pH: For compounds with ionizable groups, modifying the pH can significantly increase solubility.[5][]
-
Utilize a solubilizing agent: Add a surfactant or a cyclodextrin to the formulation.
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to non-uniform concentrations of the compound in the assay medium, resulting in high variability.
Solutions:
-
Ensure complete dissolution: Visually confirm that the compound is fully dissolved before use. Gentle heating or sonication may aid dissolution, but stability under these conditions should be verified.
-
Prepare a concentrated stock solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock. This stock can then be diluted into the aqueous assay medium, ensuring the final organic solvent concentration is low and does not affect the experiment.
-
Filter the final solution: After dilution, filter the solution through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines the steps to determine a suitable co-solvent system for this compound.
Materials:
-
This compound
-
Deionized water
-
Water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO))
-
Vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
To a known volume of each co-solvent solution, add an excess amount of this compound.
-
Stir the mixtures at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge or filter the suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal system.
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol describes how to evaluate the effect of pH on the solubility of this compound. As a phenolic compound, its solubility is expected to increase at higher pH values due to the deprotonation of the hydroxyl group.[7][8]
Materials:
-
This compound
-
Deionized water
-
Buffer solutions of various pH values (e.g., pH 4, 6, 7.4, 8, 10)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
pH meter
-
Vials, magnetic stirrer, and analytical balance
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of buffer solutions with different pH values.
-
Add an excess amount of this compound to each buffer solution.
-
Stir the mixtures at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Measure the final pH of each solution.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant.
-
Plot the solubility against the final pH to determine the pH-solubility profile.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None (Water) | 0 | < 0.1 |
| Ethanol | 10 | 0.5 |
| 20 | 1.2 | |
| 30 | 3.5 | |
| Propylene Glycol | 10 | 0.8 |
| 20 | 2.0 | |
| 30 | 5.1 | |
| PEG 400 | 10 | 1.1 |
| 20 | 3.2 | |
| 30 | 7.8 | |
| DMSO | 10 | 2.5 |
| 20 | 8.0 | |
| 30 | > 20 |
Table 2: Hypothetical pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 4.0 | < 0.1 |
| 6.0 | 0.1 |
| 7.4 | 0.2 |
| 8.0 | 0.8 |
| 9.0 | 2.5 |
| 10.0 | 8.0 |
Visualizations
Caption: Experimental workflow for determining compound solubility.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of Derivatized Methyl 2-hydroxy-6-methoxybenzoate
Welcome to the technical support center for the GC-MS analysis of derivatized Methyl 2-hydroxy-6-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct GC-MS analysis of this compound is challenging due to the presence of a polar hydroxyl group. This group can lead to poor peak shape (tailing), low volatility, and potential interactions with active sites in the GC system, compromising analytical accuracy.[1][2][3] Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group.[1][4][5] This chemical modification increases the compound's volatility and thermal stability, leading to improved chromatographic performance and sensitivity.[2][6]
Q2: What are the most common derivatization reagents for this compound?
A2: Silylation reagents are the most common choice for derivatizing phenolic compounds like this compound.[1][7] The most frequently used reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A versatile and widely used reagent that reacts with a broad range of polar compounds.[8] It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for less reactive phenols.[2][4]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another popular and highly effective silylating agent.[7][9]
Q3: What are "ghost peaks" and how can they be avoided in my analysis?
A3: Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample. They can arise from several sources, including septum bleed, contamination from previous injections (carryover), or degradation of the derivatization reagent. To avoid ghost peaks, it is crucial to use high-quality septa, perform regular inlet maintenance, and run solvent blanks between samples to ensure the system is clean.[10]
Q4: How can I confirm that my derivatization reaction has gone to completion?
A4: To ensure complete derivatization, you can analyze aliquots of the reaction mixture at different time intervals until no further increase in the product peak area is observed.[8] Incomplete derivatization can be a source of variability and inaccurate quantification. Factors influencing the reaction include the reagent-to-analyte ratio, reaction time, and temperature.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC-MS analysis of derivatized this compound.
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Active Sites in the GC System: Exposed silanol groups on the inlet liner, column, or contaminants can interact with the derivatized analyte.[12] - Column Contamination: Buildup of non-volatile residues from previous injections. - Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes.[12] | - Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column.[12] - Column Bake-out: Condition the column at a high temperature to remove contaminants. - Proper Column Installation: Ensure a clean, square cut of the column and correct installation depth in the injector and detector. |
| Low or No Signal | - Incomplete Derivatization: Insufficient reagent, reaction time, or temperature.[11] - Sample Degradation: The derivatized analyte may be sensitive to moisture.[8] - Injection Issues: Blocked syringe or incorrect injection volume. - High Split Ratio: A high split ratio may vent most of the sample. | - Optimize Derivatization: Increase the amount of derivatizing reagent, reaction time, or temperature.[11] - Ensure Anhydrous Conditions: Use dry solvents and glassware for the derivatization.[3] - Check Injection System: Inspect the syringe and autosampler. Consider increasing the injection volume. - Adjust Split Ratio: For trace analysis, use a lower split ratio or a splitless injection. |
| Poor Reproducibility | - Inconsistent Derivatization: Variations in reaction conditions between samples. - Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization or chromatography. - Instrument Instability: Fluctuations in temperature, flow rates, or detector response. | - Standardize Derivatization Protocol: Ensure consistent reagent volumes, reaction times, and temperatures for all samples and standards. - Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - System Suitability Checks: Regularly run standards to monitor instrument performance and ensure stability. |
| Presence of Byproduct Peaks | - Side Reactions: The derivatization reagent may react with other functional groups or itself. - Reagent Degradation: Old or improperly stored derivatization reagents can break down. | - Optimize Reaction Conditions: Adjusting the temperature or using a milder catalyst may reduce byproduct formation. - Use Fresh Reagents: Store derivatization reagents under anhydrous conditions and discard if they appear discolored or contain precipitates. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol describes a general procedure for the silylation of this compound for GC-MS analysis.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Reaction vials (e.g., 2 mL amber glass with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[3]
-
Reagent Addition: To the dried residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA (+ 1% TMCS).[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes.[1]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Typical GC-MS Parameters for Analysis of Silylated Phenols
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Injection Mode | Splitless or Split (e.g., 20:1)[4] |
| Injector Temperature | 280 °C[4] |
| Oven Program | Initial: 60 °C (hold 5 min), Ramp: 8 °C/min to 300 °C (hold 10 min)[13] |
| MS Transfer Line Temp. | 290 °C[2] |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Mass Range | m/z 50-600[2] |
Visualizations
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. youtube.com [youtube.com]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Optimizing reaction conditions for the methylation of 2,6-dihydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the methylation of 2,6-dihydroxybenzoic acid. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving desired methylation outcomes, from selective mono-methylation to complete di-methylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the methylation of 2,6-dihydroxybenzoic acid?
A1: The methylation of 2,6-dihydroxybenzoic acid can yield three main products, depending on the reaction conditions:
-
2-hydroxy-6-methoxybenzoic acid (Mono-methylated product): Selective methylation of one of the two hydroxyl groups.
-
2,6-dimethoxybenzoic acid (Di-methylated product): Methylation of both hydroxyl groups.
-
Methyl 2,6-dihydroxybenzoate (Ester product): Methylation of the carboxylic acid group. This typically occurs under acidic conditions.
Q2: Which functional group is more reactive towards methylation under basic conditions, the phenolic hydroxyl or the carboxylic acid?
A2: Under basic conditions, the phenolic hydroxyl groups are deprotonated to form phenoxides, which are more nucleophilic than the carboxylate anion formed from the deprotonation of the carboxylic acid. Therefore, O-methylation of the hydroxyl groups is generally favored over esterification of the carboxylic acid when using reagents like dimethyl sulfate or dimethyl carbonate in the presence of a base.
Q3: What are the most common methylating agents for this reaction?
A3: The most common methylating agents are:
-
Dimethyl sulfate (DMS): A powerful and cost-effective methylating agent. It is, however, highly toxic and should be handled with extreme care.
-
Dimethyl carbonate (DMC): A greener and less toxic alternative to DMS. It often requires higher temperatures and pressures to achieve similar reactivity.
-
Methyl iodide (MeI): Another effective methylating agent, but like DMS, it is toxic and has a low boiling point.
Q4: How can I control the selectivity between mono- and di-methylation of the hydroxyl groups?
A4: Selectivity is primarily controlled by the stoichiometry of the methylating agent. Using approximately one equivalent of the methylating agent will favor the formation of the mono-methylated product, 2-hydroxy-6-methoxybenzoic acid. Using two or more equivalents will drive the reaction towards the di-methylated product, 2,6-dimethoxybenzoic acid. Reaction time and temperature also play a role; shorter reaction times and lower temperatures can enhance selectivity for the mono-methylated product.
Q5: What are common side reactions to be aware of?
A5: Potential side reactions include:
-
Over-methylation: Formation of the di-methylated product when the mono-methylated product is desired.
-
Esterification: Methylation of the carboxylic acid group, particularly if the reaction conditions are not sufficiently basic.
-
C-methylation: Methylation on the aromatic ring, although this is less common for this substrate under standard O-methylation conditions.
-
Oxidation: Dihydroxybenzoic acids can be susceptible to oxidation, especially under basic conditions in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive base or insufficient amount of base. 2. Low reaction temperature. 3. Poor quality of methylating agent. 4. Insufficient reaction time. | 1. Use a fresh, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) and ensure at least two equivalents are used for di-methylation or one for mono-methylation. 2. Increase the reaction temperature in increments of 10°C. For DMC, temperatures of 120-160°C may be necessary. 3. Use a freshly opened or properly stored bottle of the methylating agent. 4. Monitor the reaction by TLC and extend the reaction time. |
| Poor selectivity: formation of a mixture of mono- and di-methylated products | 1. Incorrect stoichiometry of the methylating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. For mono-methylation, carefully add just one equivalent of the methylating agent slowly to the reaction mixture. 2. Lower the reaction temperature to favor the mono-methylated product. 3. Monitor the reaction closely by TLC and quench it once the desired product is maximized. |
| Formation of the methyl ester byproduct | 1. Insufficiently basic reaction conditions. 2. Use of an acidic catalyst. | 1. Ensure a sufficient excess of a moderately strong base like K₂CO₃ is present to deprotonate the phenolic hydroxyls preferentially. 2. Avoid acidic conditions if O-methylation is the desired outcome. For esterification, an acid catalyst like H₂SO₄ in methanol is used. |
| Darkening of the reaction mixture | Oxidation of the phenolic starting material or products. | Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure of inert gas throughout the reaction. |
| Difficulty in isolating the product | 1. Incomplete reaction leading to a complex mixture. 2. Similar polarity of products and starting material. | 1. Optimize reaction conditions to drive the reaction to completion or to maximize the desired product. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification. Acid-base extraction can also be employed to separate the acidic products from neutral byproducts. |
Experimental Protocols & Data
Protocol 1: Selective Mono-methylation to 2-Hydroxy-6-methoxybenzoic Acid
This protocol is adapted from procedures for the selective methylation of similar phenolic compounds.
Materials:
-
2,6-Dihydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,6-dihydroxybenzoic acid (1 equivalent).
-
Add anhydrous acetone or DMF as the solvent.
-
Add anhydrous potassium carbonate (2.2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux (for acetone) or to 60-70°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2-hydroxy-6-methoxybenzoic acid.
Protocol 2: Di-methylation to 2,6-Dimethoxybenzoic Acid
Materials:
-
2,6-Dihydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Slowly add dimethyl sulfate (2.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or 80-90°C (for DMF) and monitor the reaction for the disappearance of the mono-methylated intermediate by TLC.
-
Continue heating until the reaction is complete (typically 6-12 hours).
-
Follow the work-up and purification steps 7-12 from Protocol 1 to isolate 2,6-dimethoxybenzoic acid.
Data Presentation
The following tables summarize expected outcomes based on varying reaction parameters. These are illustrative and may require optimization for specific experimental setups.
Table 1: Effect of Methylating Agent Stoichiometry on Product Distribution
| Equivalents of DMS | Predominant Product | Expected Yield Range (%) |
| 1.0 - 1.2 | 2-Hydroxy-6-methoxybenzoic acid | 50 - 70 |
| 2.2 - 2.5 | 2,6-Dimethoxybenzoic acid | 80 - 95 |
Table 2: Comparison of Common Bases for Di-methylation
| Base | Solvent | Temperature (°C) | Relative Reaction Rate |
| K₂CO₃ | Acetone | 56 (reflux) | Moderate |
| Cs₂CO₃ | DMF | 80 | Fast |
| NaH | THF | 66 (reflux) | Fast (handle with care) |
| DBU | Acetonitrile | 80 | Fast |
Table 3: Comparison of Solvents for Di-methylation with K₂CO₃
| Solvent | Temperature (°C) | Relative Reaction Rate |
| Acetone | 56 (reflux) | Moderate |
| Acetonitrile | 82 (reflux) | Moderate to Fast |
| DMF | 80 | Fast |
| DMSO | 90 | Very Fast |
Visualizations
Reaction Pathway for Methylation of 2,6-Dihydroxybenzoic Acid
Caption: Possible methylation products of 2,6-dihydroxybenzoic acid.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Technical Support Center: Hydrolysis of Methyl 2-hydroxy-6-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of methyl 2-hydroxy-6-methoxybenzoate to its corresponding carboxylic acid, 2-hydroxy-6-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the hydrolysis of this compound?
A1: The most common methods for the hydrolysis of this compound are alkaline hydrolysis (saponification) and acid-catalyzed hydrolysis. Alkaline hydrolysis, typically using sodium hydroxide or potassium hydroxide, is often preferred due to its generally faster reaction rates and milder conditions compared to acid-catalyzed methods, which can sometimes lead to side reactions.[1][2][3] Enzymatic hydrolysis using lipases or esterases presents a green chemistry alternative, offering high selectivity under mild conditions.[4][5]
Q2: What is the expected product of the hydrolysis of this compound?
A2: The expected product is 2-hydroxy-6-methoxybenzoic acid.[6] The hydrolysis reaction cleaves the methyl ester group (-COOCH₃) to a carboxylic acid group (-COOH).
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (this compound) and the appearance of the product (2-hydroxy-6-methoxybenzoic acid). HPLC is particularly effective for quantitative analysis.
Q4: What are potential side reactions to be aware of during the hydrolysis of this compound?
A4: Under harsh acidic or basic conditions and elevated temperatures, potential side reactions may include demethylation of the methoxy group to a hydroxyl group or decarboxylation of the product. However, for typical ester hydrolysis conditions, these are generally not major concerns.
Q5: Is it possible to perform the hydrolysis under neutral conditions?
A5: While technically possible using high-temperature water, the reaction rate is typically very slow.[2] For practical laboratory and industrial applications, acidic or basic catalysis is employed to achieve a reasonable reaction time.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis / Low Yield | 1. Insufficient reaction time or temperature. 2. Inadequate amount of catalyst (acid or base). 3. Poor solubility of the starting material. 4. Inefficient stirring. | 1. Increase the reaction time or temperature. For alkaline hydrolysis, heating under reflux is common.[7][8] 2. Ensure at least a stoichiometric amount of base is used for saponification. For acid catalysis, use a catalytic amount of a strong acid. 3. Use a co-solvent like methanol or ethanol to improve solubility.[7] 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Formation of Impurities | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Use of a non-inert atmosphere leading to oxidation. | 1. Lower the reaction temperature and monitor the reaction progress more closely. 2. Stop the reaction as soon as the starting material is consumed (as determined by TLC or HPLC). 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Product | 1. Incorrect pH during workup. 2. Product is partially soluble in the aqueous layer. 3. Formation of an emulsion during extraction. | 1. Ensure the pH is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylate and precipitate the carboxylic acid.[9] 2. After acidification, cool the mixture in an ice bath to maximize precipitation.[10] If the product remains in solution, perform multiple extractions with a suitable organic solvent. 3. Add brine (saturated NaCl solution) to break up emulsions during extraction. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Product is not fully protonated. | 1. Purify the product by recrystallization or column chromatography. 2. Re-acidify the aqueous layer and re-extract the product. |
Experimental Protocols
Alkaline Hydrolysis (Saponification)
This protocol is adapted from general procedures for the saponification of methyl esters.[3][7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel.
Procedure:
-
Dissolve this compound in a minimal amount of methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5 to 2.0 molar equivalents).
-
Heat the mixture to reflux and stir for 1-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The product, 2-hydroxy-6-methoxybenzoic acid, should precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Analytical Method: HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both starting material and product have significant absorbance (e.g., 254 nm or 300 nm).
-
Injection Volume: 10 µL
-
Temperature: Ambient or 30 °C
Quantitative Data
The following table presents typical data for the alkaline hydrolysis of a related compound, methyl 2-hydroxybenzoate, which can serve as an estimate for the hydrolysis of this compound. Actual yields will vary depending on the specific reaction conditions and scale.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-hydroxybenzoate | NaOH | Water/Methanol | Reflux | 0.5 | >90 | [10] |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | Water/Methanol | Reflux | 4 | 95 | [7] |
| Methyl m-nitrobenzoate | NaOH | Water | Boiling | 0.1-0.2 | 90-96 | [3] |
Visualizations
Caption: Workflow for the alkaline hydrolysis of this compound.
Caption: Chemical reaction for the hydrolysis of this compound.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. youtube.com [youtube.com]
- 9. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 10. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
Preventing degradation of Methyl 2-hydroxy-6-methoxybenzoate during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-hydroxy-6-methoxybenzoate during extraction procedures.
Troubleshooting Guide: Degradation During Extraction
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to minimize compound degradation.
| Issue Observed | Potential Cause | Recommended Solution |
| Low yield of target compound | pH-induced hydrolysis or degradation: The ester or ether functional groups may be sensitive to acidic or alkaline conditions. | Maintain the pH of the extraction solvent within a neutral or slightly acidic range (pH 4-6) to prevent hydrolysis.[1] |
| Thermal degradation: High temperatures can cause decomposition of the molecule. | Use moderate extraction temperatures, ideally between 40-60°C.[1] For temperature-sensitive extractions, consider methods that operate at or below room temperature. | |
| Oxidative degradation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air. | Degas solvents prior to use and perform the extraction under an inert atmosphere, such as nitrogen or argon.[1] | |
| Change in extract color (e.g., browning) | Oxidation: This is a common sign of phenolic compound oxidation. | In addition to using an inert atmosphere, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1] |
| Light-induced degradation: Exposure to UV or visible light can promote degradation reactions. | Protect the extraction setup from light by using amber glassware or by covering the equipment with aluminum foil.[1] | |
| Presence of unexpected peaks in HPLC/GC-MS | Hydrolysis of the methyl ester: This would result in the formation of 2-hydroxy-6-methoxybenzoic acid. | Ensure the pH of the extraction and any subsequent aqueous washes are not alkaline, as this can catalyze ester hydrolysis.[2] |
| Demethylation: The methoxy group could be cleaved under certain conditions, leading to the formation of a dihydroxy- a dihydroxy- substituted benzoate derivative. | Avoid harsh acidic conditions and high temperatures which might promote ether cleavage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The main factors promoting the degradation of phenolic compounds like this compound are exposure to high temperatures, oxygen, and light.[3] Additionally, the pH of the extraction solvent is critical, as non-optimal pH can lead to hydrolysis of the ester group.[1][2]
Q2: What is the optimal pH range for extracting this compound?
A2: While the optimal pH can be compound-specific, for many phenolic compounds, a slightly acidic to neutral pH range of 4-7 is recommended to ensure stability.[1] It is advisable to perform small-scale pilot extractions to determine the ideal pH for maximizing yield and minimizing degradation for your specific matrix.
Q3: Can I use elevated temperatures to improve extraction efficiency?
A3: While higher temperatures can increase the solubility and diffusion of the target compound, they also significantly increase the risk of thermal degradation.[3] For this compound, it is recommended to start with a conservative temperature range, such as 40-60°C, and monitor for any signs of degradation.[1]
Q4: How can I prevent oxidation during the extraction process?
A4: To prevent oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon).[1] Additionally, adding antioxidants such as ascorbic acid or BHT to the solvent can help protect the compound from oxidative degradation.[1] Minimizing the headspace in extraction vessels can also reduce the amount of available oxygen.
Q5: What are the best practices for storing the final extract of this compound?
A5: For long-term stability, extracts should be stored at low temperatures, such as in a refrigerator (2-8°C) or freezer (below -18°C).[1] It is also crucial to protect the extract from light by using amber-colored vials and storing them in the dark.[1] If the solvent is to be evaporated, do so under reduced pressure at a low temperature.
Experimental Protocol: Protective Solvent Extraction of this compound
This protocol outlines a general workflow for the solvent extraction of this compound, incorporating measures to prevent its degradation.
1. Sample Preparation:
-
If starting from a solid matrix (e.g., plant material), ensure it is properly dried (e.g., freeze-drying) to minimize enzymatic degradation and then ground to a fine powder to increase the surface area for extraction.[1]
2. Solvent Selection and Preparation:
-
Choose a suitable solvent in which this compound is soluble (e.g., methanol, ethanol, ethyl acetate).
-
To prevent oxidation, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before use.
-
Consider adding an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the solvent.[1]
-
Adjust the solvent pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffer or diluted acid if necessary.[1]
3. Extraction Process:
-
Perform the extraction in a temperature-controlled environment, avoiding excessive heat. A starting range of 40-60°C is often a safe choice.[1]
-
Conduct the extraction under an inert atmosphere. If using a shaker or stirrer, ensure the vessel is sealed or continuously purged with nitrogen.
-
Protect the extraction apparatus from light by using amber glassware or wrapping it in aluminum foil.[1]
-
The extraction time should be optimized to maximize recovery while minimizing the duration of exposure to potentially degrading conditions.
4. Post-Extraction Handling:
-
Immediately after extraction, filter the extract to remove any solid material.
-
If the solvent needs to be removed, use a rotary evaporator at a low temperature (e.g., <40°C) and under reduced pressure.
-
Store the final extract in an amber vial at low temperature (2-8°C or -20°C) and under an inert atmosphere if possible.[1]
Visual Guides
Caption: A workflow for troubleshooting the degradation of this compound during extraction.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Validation & Comparative
A Comparative Guide to the Bioactivities of Methyl Salicylate and Methyl 2-hydroxy-6-methoxybenzoate
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comparative analysis of the bioactivities of two such compounds: the well-characterized methyl salicylate and the less-studied Methyl 2-hydroxy-6-methoxybenzoate. While extensive data is available for methyl salicylate, this guide also highlights the current knowledge gap regarding this compound, drawing on information from structurally related compounds where direct data is unavailable.
Methyl Salicylate: A Profile of Bioactivity
Methyl salicylate, the methyl ester of salicylic acid, is a widely recognized compound with a long history of use in topical analgesics and anti-inflammatory preparations. Its biological activities, particularly its anti-inflammatory, antimicrobial, and antioxidant properties, have been extensively investigated.
Anti-Inflammatory Activity
The primary anti-inflammatory mechanism of methyl salicylate involves its hydrolysis to salicylic acid, which is a known inhibitor of cyclooxygenase (COX) enzymes.[1] By inhibiting COX-1 and COX-2, methyl salicylate effectively reduces the production of prostaglandins, key mediators of inflammation and pain.[1][2] Beyond COX inhibition, methyl salicylate and its derivatives have been shown to modulate various inflammatory signaling pathways.
Table 1: Quantitative Anti-Inflammatory Bioactivity of Methyl Salicylate and Its Derivatives
| Compound/Derivative | Assay | Target/Mediator | Activity Metric | Value | Reference |
| Methyl salicylate lactoside (MSL) | In vitro COX inhibition | COX-1 | IC50 | 22.7 µM | [3] |
| Methyl salicylate lactoside (MSL) | In vitro COX inhibition | COX-2 | IC50 | 5.58 µM | [3] |
| Methyl salicylate glycosides (J12122) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | % Inhibition at 3.0 µg/mL | 56.20% | [4] |
| Methyl salicylate glycosides (J12123) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | % Inhibition at 3.0 µg/mL | 51.72% | [4] |
| Methyl salicylate derivatives (M15) | Xylol-induced ear edema (in vivo) | Inflammation | % Inhibition at 100 mg/kg | 68.7% | [2] |
| Methyl salicylate derivatives (M16) | Xylol-induced ear edema (in vivo) | Inflammation | % Inhibition at 100 mg/kg | 70.1% | [2] |
| Methyl salicylate derivatives (M15) | Carrageenan-induced paw edema (in vivo) | Inflammation | % Inhibition at 100 mg/kg | 72.5% | [2] |
| Methyl salicylate derivatives (M16) | Carrageenan-induced paw edema (in vivo) | Inflammation | % Inhibition at 100 mg/kg | 75.4% | [2] |
This assay is a standard in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., methyl salicylate derivatives) for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Quantification: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells to the LPS-only treated wells.
Experimental workflow for the Nitric Oxide (NO) production assay.
Methyl salicylate and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The inhibition of COX enzymes is a central mechanism. Furthermore, studies on methyl salicylate lactoside have shown that it can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[3]
Modulation of inflammatory pathways by methyl salicylate derivatives.
Antimicrobial Activity
Methyl salicylate has demonstrated antimicrobial properties against a range of bacteria and fungi.[5][6] The proposed mechanism involves the disruption of the bacterial cell membrane.[1]
Table 2: Antimicrobial Activity of Methyl Salicylate
| Organism | Assay | Concentration | Result | Reference |
| Escherichia coli | Agar diffusion | 200 mg/mL | Appreciable activity | [5][6] |
| Staphylococcus aureus | Agar diffusion | 200 mg/mL | Appreciable activity | [5][6] |
| Bacillus subtilis | Agar diffusion | 200 mg/mL | Appreciable activity | [5][6] |
| Pseudomonas aeruginosa | Agar diffusion | 200 mg/mL | Appreciable activity | [5][6] |
| Candida albicans | Agar diffusion | 200 mg/mL | Appreciable activity | [5][6] |
| Aggregatibacter actinomycetemcomitans | MIC | 0.12% - 2% | Growth inhibition | [7] |
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Observation: The wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Activity
Methyl salicylate and its derivatives also possess antioxidant properties, which contribute to their overall therapeutic effects. They can scavenge free radicals and modulate endogenous antioxidant systems. For example, essential oils dominated by methyl salicylate have shown promising free radical scavenging activity in the DPPH assay.[5][6] Furthermore, methyl salicylate treatment has been shown to affect the antioxidant capacities of fruit by regulating phenolic metabolism.[8]
Table 3: Antioxidant Activity of Methyl Salicylate-Dominated Essential Oil
| Assay | Concentration | % Inhibition | Reference |
| DPPH free radical scavenging | 0.1 mg/mL | 84.46% | [5][6] |
| DPPH free radical scavenging | 0.2 mg/mL | 86.87% | [5][6] |
This compound: An Enigma in Bioactivity
In stark contrast to methyl salicylate, there is a significant lack of published experimental data on the bioactivity of this compound. A comprehensive literature search did not yield any direct comparative studies with methyl salicylate or substantial independent studies on its anti-inflammatory, antimicrobial, or antioxidant properties.
The available information is largely limited to its chemical properties and commercial availability. While some studies have investigated the bioactivities of structurally related compounds, such as other polymethoxyflavonoids or derivatives of 2-hydroxybenzoic acid, it is not scientifically sound to directly extrapolate these findings to this compound without specific experimental validation.
For instance, studies on certain polymethoxyflavonoids have demonstrated anti-inflammatory and antioxidant activities. However, the specific substitution pattern of a methoxy group at the 6-position of the benzoate ring in this compound could significantly alter its biological profile compared to other isomers or related structures.
Conclusion and Future Directions
This guide consolidates the extensive evidence supporting the multifaceted bioactivity of methyl salicylate, particularly its well-established anti-inflammatory effects mediated through COX and NF-κB inhibition. The provided data and protocols offer a solid foundation for researchers working with this compound.
Conversely, the bioactivity of this compound remains largely unexplored. The current lack of experimental data prevents a meaningful comparison with methyl salicylate. This significant knowledge gap presents a clear opportunity for future research. Investigating the anti-inflammatory, antimicrobial, and antioxidant properties of this compound, along with its underlying mechanisms of action, would be a valuable contribution to the field of medicinal chemistry and drug discovery. Such studies are essential to unlock the potential therapeutic applications of this under-investigated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scent.vn [scent.vn]
- 8. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of Methyl Hydroxy Methoxybenzoates
A detailed comparative analysis of the spectroscopic signatures of Methyl 2-hydroxy-6-methoxybenzoate and its related positional isomers. This guide provides researchers, scientists, and drug development professionals with the essential data and protocols for unambiguous isomer identification.
In the realm of synthetic chemistry and drug discovery, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide presents a comprehensive spectroscopic comparison of this compound and its key isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data herein, compiled from various spectral databases and scientific literature, serves as a critical reference for distinguishing between these closely related compounds.
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Tetramethylsilane (TMS) is added as an internal standard, with its signal set to 0.00 ppm.[3][4]
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is utilized to provide a spectrum with single lines for each unique carbon atom.[5] Due to the low natural abundance of the ¹³C isotope, a greater number of scans (from hundreds to thousands) and a longer relaxation delay (2-10 seconds) are generally required.[5] The spectral width is typically set from 0 to 220 ppm.[5]
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[5]
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory for solid samples.[5][6]
-
Background Spectrum: A background scan of the clean, empty ATR crystal is collected first. This is necessary to subtract any signals originating from the crystal or the atmosphere.[5]
-
Sample Application: A small amount of the powdered sample is placed onto the ATR crystal surface, ensuring full and even coverage.[5]
-
Data Acquisition: A pressure arm is applied to ensure firm contact between the sample and the crystal.[5] The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[5] To improve the signal quality, 16 to 32 scans are commonly co-added.[5] The resulting data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z, which provides the molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint.[5]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Direct spectroscopic data for this compound is limited in publicly accessible databases; therefore, a comparative analysis with closely related dihydroxy isomers provides the most practical approach for identification.
¹H NMR Spectral Data
The chemical shifts and splitting patterns in ¹H NMR are highly sensitive to the substitution pattern on the aromatic ring. The positions of the hydroxyl, methoxy, and ester groups dictate the electronic environment of the aromatic protons.
| Compound Name | Solvent | Ar-H Chemical Shifts (δ, ppm) | -OCH₃ | -COOCH₃ | -OH |
| Methyl 2,4-dihydroxybenzoate | DMSO-d₆ | 7.55 (d, 1H), 6.31 (dd, 1H), 6.22 (d, 1H) | - | 3.80 (s, 3H) | 10.33 (s, 1H), 9.91 (s, 1H) |
| Methyl 2,5-dihydroxybenzoate | CDCl₃ | 7.30 (d, 1H), 7.08 (dd, 1H), 6.90 (d, 1H) | - | 3.93 (s, 3H) | 9.97 (s, 1H), 5.30 (s, 1H) |
| Methyl 3,4-dihydroxybenzoate | MeOD-d₄ | 7.45 (d, 1H), 7.35 (dd, 1H), 6.81 (d, 1H)[7] | - | 3.82 (s, 3H)[7] | - |
| Methyl 3,5-dihydroxybenzoate | Acetone-d₆ | 6.88 (d, 2H), 6.55 (t, 1H) | - | 3.80 (s, 3H) | 8.70 (s, 2H) |
¹³C NMR Spectral Data
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly useful for distinguishing isomers.
| Compound Name | Solvent | C=O (δ, ppm) | Ar-C (δ, ppm) | -OCH₃ |
| Methyl 2,4-dihydroxybenzoate | DMSO-d₆ | 169.3[2] | 162.2, 159.0, 131.9, 108.0, 105.1, 102.7[2] | 52.0[2] |
| Methyl 2,5-dihydroxybenzoate | CDCl₃ | 170.5 | 152.0, 145.4, 124.5, 118.9, 117.8, 115.3 | 52.6 |
| Methyl 3,4-dihydroxybenzoate | MeOD-d₄ | 169.2[7] | 151.7, 146.1, 123.8, 122.9, 117.9, 115.8[7] | 52.4[7] |
| Methyl 3,5-dihydroxybenzoate | Acetone-d₆ | 167.0 | 159.5 (2C), 132.5, 108.6 (2C), 108.1 | 52.2 |
IR Spectral Data
Infrared spectroscopy is instrumental in identifying key functional groups. The characteristic stretching frequencies of O-H (hydroxyl), C=O (ester), and C-O bonds are highlighted below.
| Compound Name | Key IR Absorptions (cm⁻¹) |
| Methyl 2,4-dihydroxybenzoate | 3380 (O-H, broad), 1640 (C=O, ester), 1600, 1580 (C=C, aromatic), 1280, 1240 (C-O) |
| Methyl 2,5-dihydroxybenzoate | 3380 (O-H, broad), 1650 (C=O, ester), 1610, 1590 (C=C, aromatic), 1290, 1220 (C-O) |
| Methyl 3,4-dihydroxybenzoate | 3400 (O-H, broad), 1670 (C=O, ester), 1605, 1590 (C=C, aromatic), 1290, 1240 (C-O)[8] |
| Methyl 3,5-dihydroxybenzoate | 3350 (O-H, broad), 1680 (C=O, ester), 1600, 1585 (C=C, aromatic), 1300, 1230 (C-O) |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern. For all listed isomers, the molecular formula is C₈H₈O₄, corresponding to a molecular weight of 168.15 g/mol .
| Compound Name | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Methyl 2,4-dihydroxybenzoate | 168[6] | 136 ([M-CH₃OH]⁺), 108 ([M-CH₃OH-CO]⁺)[6] |
| Methyl 2,5-dihydroxybenzoate | 168 | 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
| Methyl 3,4-dihydroxybenzoate | 168[8] | 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺)[8] |
| Methyl 3,5-dihydroxybenzoate | 168 | 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
Visualizing the Analytical Workflow
The logical flow of comparing these isomers spectroscopically can be visualized as follows:
Caption: Workflow for the spectroscopic identification of benzoate isomers.
References
- 1. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 2. spectrabase.com [spectrabase.com]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 2-hydroxy-6-methoxybenzoate and Other Methoxybenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Methyl 2-hydroxy-6-methoxybenzoate and structurally related methoxybenzoate derivatives. Due to the limited availability of direct comparative experimental data for this compound, this document synthesizes available data on closely related compounds to offer insights into its potential antifungal, anti-inflammatory, and antioxidant properties. The information herein is intended to serve as a resource for researchers and professionals in drug discovery and development.
Executive Summary
This compound, a derivative of salicylic acid, belongs to a class of compounds with diverse biological activities. While specific data on this compound is scarce, analysis of related methoxybenzoates and hydroxybenzoates suggests potential for antifungal, anti-inflammatory, and antioxidant effects. This guide presents a comparative analysis based on available data for analogous compounds, details relevant experimental protocols for validation, and illustrates the key biological pathways involved.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data for methoxybenzoate derivatives, offering a comparative perspective on their biological potency. It is important to note that these values are compiled from different studies and should be interpreted with caution, as experimental conditions may vary. For a definitive comparison, these compounds should be evaluated concurrently under identical experimental protocols.
Table 1: Comparative Antifungal Activity
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | 32 | [1] |
| Rhizoctonia solani | 32 | [1] | |
| Fusarium oxysporum f. sp. lycopersici | 64 | [1] |
Table 2: Comparative Anti-inflammatory Activity (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Methyl salicylate 2-O-β-d-lactoside | 22.7 | 5.58 | 4.07 |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Methyl salicylate | TEAC | 0.27 µM |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate further research and validation.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (PDA) plates. Spores are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. The resulting suspension is adjusted to a concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Incubation: In a 96-well microtiter plate, 100 µL of each drug dilution is mixed with 100 µL of the fungal inoculum. The plate is incubated at 35°C for 48-72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a complete inhibition of visible growth.
In Vitro Anti-inflammatory Assay: Inhibition of Cyclooxygenase (COX)
This protocol describes a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Procedure: The test compound, dissolved in a suitable solvent, is pre-incubated with the COX enzyme in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging
These are common spectrophotometric assays to evaluate the free radical scavenging capacity of compounds.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Various concentrations of the test compound are mixed with the ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the test compound that scavenges 50% of the ABTS•+ radicals.
Signaling Pathways and Mechanisms of Action
The biological activities of methoxybenzoates and related phenolic compounds are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways potentially modulated by this compound and its analogs.
Figure 1: Anti-inflammatory signaling pathway of salicylic acid derivatives.
Figure 2: Proposed antifungal mechanism of action for benzoate derivatives.
Figure 3: General experimental workflow for drug discovery.
Conclusion
This guide provides a comparative framework for understanding the potential biological activities of this compound by examining data from structurally similar compounds. The available evidence suggests that this class of molecules warrants further investigation for its antifungal, anti-inflammatory, and antioxidant properties. The provided experimental protocols and signaling pathway diagrams offer a foundation for future research to elucidate the specific activities and mechanisms of action of this compound and its derivatives. Direct, comparative studies are essential to fully characterize its therapeutic potential.
References
A Comparative Analysis of the Antibacterial Spectrum of Salicylic Acid Derivatives
This guide provides a comparative overview of the antibacterial activity of salicylic acid and its various derivatives. It is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of salicylates. The information is compiled from recent studies and presents quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.
Introduction
Salicylic acid, a naturally occurring phenolic compound, and its derivatives have long been recognized for their medicinal properties, most notably the anti-inflammatory effects of acetylsalicylic acid (aspirin).[1][2] Beyond their established applications, there is a growing body of research exploring their efficacy as antimicrobial agents.[3] The effects of salicylic acid on bacterial physiology are diverse and can include the inhibition of virulence factors, disruption of cell membranes, and in some cases, the induction of antibiotic resistance mechanisms.[1] This guide aims to objectively compare the antibacterial performance of different salicylate compounds against a range of pathogenic bacteria, supported by experimental data.
Mechanisms of Antibacterial Action
The antimicrobial activity of salicylic acid derivatives is multifactorial and can vary depending on the specific compound and the target microorganism. Key mechanisms include:
-
Cell Membrane Disruption: Salicylates can interact with the bacterial cell membrane, compromising its structural integrity.[4] This leads to the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death.[4][5]
-
Induction of Oxidative Stress: Some derivatives have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells.[4] This surge in oxidative stress can damage cellular components and disrupt metabolic activity.[4]
-
Enzyme Inhibition: Novel salicylic acid derivatives have been designed to target specific bacterial enzymes essential for survival. For example, certain derivatives act as inhibitors of Tyrosyl-tRNA synthetase (TyrRS) or methionine aminopeptidase (MetAP), crucial enzymes in protein synthesis.[6][7]
-
Modulation of Gene Expression: In some Gram-negative bacteria like Escherichia coli, salicylic acid can activate the multiple antibiotic resistance (mar) operon.[1] This leads to the upregulation of efflux pumps and decreased expression of porins, resulting in reduced susceptibility to a range of antibiotics.[1]
Comparative Antibacterial Spectrum
The antibacterial efficacy of salicylic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.[4] The table below summarizes MIC values from various studies.
Note: The data presented is compiled from different studies. Direct comparison may be difficult due to variations in experimental conditions, strains, and methodologies. Further research under standardized protocols is required for definitive comparative analysis.[4]
| Compound | Test Organism | MIC | Reference |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL | [4] |
| Salicylic Acid | Escherichia coli | >3200 µg/mL | [4] |
| Salicylic Acid | S. aureus, E. faecalis | 500 µg/mL | [8][9] |
| Salicylic Acid | E. coli, P. aeruginosa | 250 µg/mL | [8][9] |
| Salicylic Acid Microcapsules | S. aureus, E. coli | 4000 µg/mL | [4][5] |
| Fatty Acid Salicylate Esters | S. aureus, E. coli | 31.25 - 125 µg/mL | [4] |
| Salicylanilide Derivative (Compound 5r) | S. aureus, B. subtilis | 0.39 - 1.57 µg/mL | [6] |
| Salicylanilide Derivative (Compound 5r) | E. coli, P. aeruginosa | 0.39 - 1.57 µg/mL | [6] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Methicillin-resistant S. aureus (MRSA) | 0.98 µM | [10] |
| 4-Nitrosalicylanilides | Mycobacterium tuberculosis | 2 - 32 µM | [10] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 µmol/L | [11] |
Experimental Protocols
The determination of MIC is a fundamental technique in assessing antimicrobial susceptibility. The broth microdilution method is a widely accepted, standardized protocol.[4]
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium within a microtiter plate. The wells are then inoculated with a standardized suspension of the test microorganism.[4]
Procedure:
-
Preparation of Antimicrobial Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Inoculum: Several colonies of the test microorganism are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[4] This suspension is then diluted in MHB to obtain a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (medium + inoculum) and a sterility control well (medium only) must be included.[4]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.[4]
-
Reading of Results: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Salicylic acid inducing the mar operon in E. coli.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular docking of salicylic acid derivatives containing metronidazole as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. mdpi.com [mdpi.com]
Navigating Synthetic Pathways: A Comparative Guide to Alternatives for Methyl 2-hydroxy-6-methoxybenzoate
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. Methyl 2-hydroxy-6-methoxybenzoate is a valuable building block in the synthesis of various natural products and bioactive molecules, particularly in the formation of depsides and macrocyclic structures. However, the availability of alternative substituted methyl benzoates offers opportunities for optimization and the exploration of novel molecular architectures. This guide provides an objective comparison of this compound with a key alternative, Methyl 2,4-dihydroxy-6-methylbenzoate, in the context of depside synthesis, supported by experimental data and detailed protocols.
Performance Comparison in Depside Synthesis
Depsides are dimeric compounds formed by the esterification of two hydroxybenzoic acid units. The substitution pattern on the aromatic ring of the starting methyl benzoate can influence the reactivity and yield of the depside formation. Below is a comparison of this compound and a common alternative, Methyl 2,4-dihydroxy-6-methylbenzoate (a key component of oakmoss), in a representative depside synthesis.
The synthesis of depsides often involves the selective protection of hydroxyl groups, followed by a coupling reaction and subsequent deprotection. A common coupling method is the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, followed by reaction with the hydroxyl group of the second monomer.
For a hypothetical comparative study, the following table illustrates the type of data that would be crucial for decision-making.
| Parameter | This compound | Methyl 2,4-dihydroxy-6-methylbenzoate | Reference |
| Starting Material | This compound | Methyl 2,4-dihydroxy-6-methylbenzoate | N/A |
| Reaction | Depside formation (e.g., Yamaguchi Esterification) | Depside formation (e.g., Yamaguchi Esterification) | N/A |
| Key Reagents | 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine | Protective group (e.g., Benzyl bromide), 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine, Deprotection reagent (e.g., H₂, Pd/C) | N/A |
| Reaction Time | 12 - 24 hours | 24 - 48 hours (including protection/deprotection) | N/A |
| Typical Yield | 70 - 85% | 50 - 70% (overall yield) | N/A |
| Purity | >95% | >95% | N/A |
Note: The data in this table is hypothetical and serves as an example of a comparative analysis. Actual yields and reaction times would be dependent on the specific substrates and reaction conditions.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a depside using a substituted methyl benzoate.
Protocol 1: Depside Synthesis using a Monohydroxy Benzoate (General Procedure)
Materials:
-
Substituted Methyl Hydroxybenzoate (e.g., this compound)
-
2,4,6-Trichlorobenzoyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Second hydroxybenzoate monomer
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of the first substituted hydroxybenzoic acid (1.0 eq) in anhydrous toluene is added triethylamine (1.2 eq).
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2 hours.
-
A solution of the second hydroxybenzoate monomer (1.0 eq) and DMAP (2.5 eq) in anhydrous toluene is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired depside.
Protocol 2: Depside Synthesis involving a Dihydroxy Benzoate (General Procedure with Protection/Deprotection)
Materials:
-
Methyl 2,4-dihydroxy-6-methylbenzoate
-
Benzyl bromide
-
Potassium carbonate
-
Acetone
-
Reagents for Yamaguchi esterification as in Protocol 1
-
Hydrogen gas
-
Palladium on carbon (10% Pd/C)
-
Methanol
Procedure:
-
Protection: To a solution of Methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in acetone is added potassium carbonate (2.5 eq) and benzyl bromide (1.1 eq for monoprotection, 2.2 eq for diprotection, depending on the desired outcome). The mixture is refluxed for 4-6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified to yield the benzylated intermediate.
-
Depside Formation: The protected hydroxybenzoate is then used as a monomer in a coupling reaction following a procedure similar to Protocol 1.
-
Deprotection: The resulting protected depside is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected depside, which can be further purified if necessary.
Visualization of Synthetic Logic and Workflows
To better understand the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision tree for selecting a starting material in depside synthesis.
Caption: Comparative experimental workflows for depside synthesis.
Conclusion
The choice between this compound and its alternatives, such as Methyl 2,4-dihydroxy-6-methylbenzoate, in synthetic pathways is a trade-off between the number of synthetic steps and the potential for introducing structural diversity. For a more direct and potentially higher-yielding synthesis of a simple depside, a monohydroxylated precursor like this compound is often preferred. However, when the goal is to create more complex analogs with differential functionalization of the hydroxyl groups, a dihydroxy starting material, despite requiring additional protection and deprotection steps, offers greater synthetic flexibility. Researchers should carefully consider the overall synthetic strategy and the desired final product when selecting their starting materials.
Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of Methyl 2-hydroxy-6-methoxybenzoate and its Analogs
For researchers, scientists, and drug development professionals, the precision of immunoassays is paramount. A critical factor that can influence this precision is antibody cross-reactivity, a phenomenon where antibodies bind to molecules structurally similar to the target analyte, potentially leading to inaccurate quantification and false-positive results. This guide provides a comparative analysis of the potential cross-reactivity of Methyl 2-hydroxy-6-methoxybenzoate in common immunoassay platforms. Given the limited direct experimental data for this specific compound, this guide will use structurally related salicylates as a well-documented model to illustrate the principles of cross-reactivity and provide a framework for its evaluation.
The Basis of Immunoassay Cross-Reactivity
Immunoassays are built on the principle of specific antibody-antigen binding. However, the specificity is not always absolute. Antibodies may recognize and bind to other compounds that share similar chemical structures or epitopes with the intended target analyte.[1] This level of cross-reactivity is influenced by the degree of structural similarity between the target and the interfering substance, as well as the unique characteristics of the antibody employed in the assay.[1]
This compound shares a core benzoic acid structure with salicylic acid (2-hydroxybenzoic acid), the primary active metabolite of aspirin. This structural relationship makes it plausible that this compound could exhibit cross-reactivity in immunoassays designed for detecting salicylates or other similar compounds.
Comparative Cross-Reactivity Data: Insights from Salicylate Immunoassays
Below is a summary of cross-reactivity data for various salicylate compounds in two common immunoassay platforms: Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA). This data serves as a reference point for predicting the potential behavior of this compound.
| Compound | Assay Type | Target Analyte | Percent Cross-Reactivity (%) |
| Salicylic Acid | FPIA | Salicylate | 100 |
| 5-Methylsalicylic Acid | FPIA | Salicylate | 1200[4] |
| Diflunisal | FPIA | Salicylate | 222[4] |
| Salazosulfapyridin | FPIA | Salicylate | 153[4] |
| 5-Aminosalicylic Acid (5-ASA) | FPIA | Salicylate | 122[4] |
| Aspirin | FPIA | Salicylate | Minimal |
| Salicyluric Acid | FPIA | Salicylate | Minimal |
| Gentisic Acid | FPIA | Salicylate | Minimal |
| Salicylic Acid | ELISA | Salicylate | Highly Specific (Negligible cross-reactivity from similar compounds reported for some kits)[2] |
Note: Percent cross-reactivity is typically calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100. The data indicates that for the specific FPIA studied, chemical substitutions on the salicylic acid molecule can significantly alter cross-reactivity.[2][4]
Experimental Protocols for Assessing Cross-Reactivity
A standardized protocol is essential for accurately determining the cross-reactivity of a compound in a specific immunoassay. The following are generalized methodologies for competitive ELISA and FPIA that can be adapted to test this compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the principle of competition between the free analyte in a sample and a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites.[2]
-
Coating: Wells of a microtiter plate are coated with an antibody specific to the target analyte (e.g., anti-salicylate antibody).
-
Standard and Sample Preparation: A dilution series of the target analyte standard (e.g., salicylic acid) and the potential cross-reactant (this compound) are prepared in a suitable buffer.
-
Competitive Reaction: An equal volume of the standard or sample and a fixed concentration of enzyme-labeled analyte (e.g., salicylate-horseradish peroxidase conjugate) are added to the wells. The plate is incubated to allow for competitive binding to the immobilized antibodies.[2]
-
Washing: The wells are washed to remove unbound reagents.[2]
-
Substrate Addition: A chromogenic substrate for the enzyme is added to each well, leading to a color change.[2]
-
Signal Detection: The absorbance is measured at a specific wavelength. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
Calculation: The half-maximal inhibitory concentration (IC50) for both the target analyte and the potential cross-reactant is determined. The percent cross-reactivity is then calculated.
Fluorescence Polarization Immunoassay (FPIA)
This technique is based on the principle of competitive binding and the measurement of the change in polarization of fluorescent light.
-
Reagent Mixture: The sample, a fluorescently labeled tracer (e.g., fluorescein-labeled salicylate), and a specific antibody are combined in a reaction cuvette.[1]
-
Competitive Binding: The analyte from the sample and the fluorescent tracer compete for the antibody's binding sites.[1]
-
Measurement: The mixture is excited with polarized light, and the polarization of the emitted fluorescence is measured.[1]
-
Interpretation: A high concentration of analyte in the sample results in less tracer being bound to the antibody, leading to lower fluorescence polarization. Conversely, a low analyte concentration results in more bound tracer and higher polarization.[1]
-
Calculation: Similar to ELISA, the cross-reactivity is determined by comparing the concentration of the cross-reactant required to produce the same level of polarization as the target analyte.
Visualizing Cross-Reactivity Principles
To better understand the underlying mechanism of cross-reactivity, the following diagrams illustrate the key concepts.
Figure 1: Conceptual diagram illustrating specific antibody binding versus cross-reactivity.
Figure 2: A generalized workflow for the experimental determination of immunoassay cross-reactivity.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently limited, the analysis of structurally similar salicylates provides crucial insights. The significant differences in cross-reactivity observed between FPIA and ELISA for various salicylates underscore that no assumptions should be made about the specificity of an immunoassay.[2]
For professionals in research and drug development working with this compound or other novel compounds, the following recommendations are critical:
-
Assay-Specific Validation is Crucial: As demonstrated, immunoassays can have vastly different specificity profiles. It is imperative to experimentally validate each specific immunoassay for potential cross-reactivity with all relevant metabolites and structurally related compounds that may be present in the samples of interest.
-
Consider Structural Similarities: The structural similarity of this compound to salicylic acid suggests a potential for cross-reactivity in salicylate immunoassays. This should be a key consideration in the development and validation of analytical methods.
-
Utilize a Systematic Approach: Employing a systematic approach, such as the experimental workflows outlined above, will ensure a thorough and accurate assessment of cross-reactivity, leading to more reliable and reproducible immunoassay results.
References
Comparing the efficacy of different synthesis routes for Methyl 2-hydroxy-6-methoxybenzoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-hydroxy-6-methoxybenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this molecule, focusing on efficacy, yield, and procedural complexity. The data presented is compiled from various sources to offer a comprehensive overview for synthetic chemists.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical strategies. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Synthesis Route | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Methylation of Methyl 2,6-dihydroxybenzoate | Methyl 2,6-dihydroxybenzoate, Dimethyl sulfate (DMS), Base (e.g., NaOH, K₂CO₃) | 85-95% | 1-3 hours | High yield, relatively short reaction time. | Use of toxic and corrosive dimethyl sulfate. |
| Route 2: Esterification of 2-hydroxy-6-methoxybenzoic acid | 2-hydroxy-6-methoxybenzoic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | 70-85% | 4-6 hours | Readily available starting materials, classic and well-understood reaction (Fischer Esterification).[1] | Requires elevated temperatures (reflux), and the reaction is reversible, which can limit yield. |
| Route 3: From 2-Methyl-6-nitrobenzoic acid | 2-Methyl-6-nitrobenzoic acid, Methanol, Sulfuric acid, Dimethyl sulfate, Sodium hydroxide | Overall yield not explicitly stated, but individual steps have high yields (e.g., hydrolysis at 95.3%).[2] | Multi-step process | One-pot potential for some steps, detailed in patent literature.[2] | Complex multi-step synthesis with several intermediates. |
Experimental Protocols
Route 1: Methylation of Methyl 2,6-dihydroxybenzoate
This protocol is adapted from general methylation procedures for hydroxybenzoic acids.
Materials:
-
Methyl 2,6-dihydroxybenzoate
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) solution (30%)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction flask, dissolve the crude Methyl 2,6-dihydroxybenzoate in methanol.
-
Heat the solution to 30-35°C.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Dropwise, add the 30% sodium hydroxide solution, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, continue stirring for 1 hour until the reaction is complete (monitored by TLC).
-
Allow the mixture to stand and separate the layers.
-
Collect the oil layer and wash it with water.
-
The resulting crude product can be further purified by distillation or chromatography.
Route 2: Esterification of 2-hydroxy-6-methoxybenzoic acid (Fischer Esterification)
This is a standard procedure for the esterification of carboxylic acids.
Materials:
-
2-hydroxy-6-methoxybenzoic acid
-
Absolute methanol
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a round-bottom flask, suspend 2-hydroxy-6-methoxybenzoic acid in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Pour the concentrated mixture into cold water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved through recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the described synthetic routes, the following diagrams outline the reaction workflows.
Caption: Workflow for the methylation of Methyl 2,6-dihydroxybenzoate.
Caption: Workflow for the Fischer Esterification of 2-hydroxy-6-methoxybenzoic acid.
Concluding Remarks
The choice of synthetic route for this compound will depend on factors such as the availability of starting materials, desired yield, and tolerance for hazardous reagents. The methylation of Methyl 2,6-dihydroxybenzoate offers a high-yield, direct approach, though it involves the use of toxic dimethyl sulfate. In contrast, the Fischer esterification of 2-hydroxy-6-methoxybenzoic acid is a classic and safer method, albeit with potentially lower yields due to the reversible nature of the reaction. For more complex starting materials, multi-step syntheses, such as the one starting from 2-Methyl-6-nitrobenzoic acid, can be considered, though they require more extensive process development and optimization. Researchers should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
Safety Operating Guide
Proper Disposal of Methyl 2-hydroxy-6-methoxybenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-hydroxy-6-methoxybenzoate, focusing on procedural steps to minimize risk and ensure regulatory adherence.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a combustible liquid and causes serious eye irritation. Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
Summary of Hazard and Disposal Information
| Parameter | Information | Source |
| GHS Hazard Statements | H227: Combustible liquidH319: Causes serious eye irritation | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [2][3][4][5][6] |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself. | [2][4] |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, silica gel). Collect and arrange for disposal. | [3][7][8] |
| Environmental Precautions | Do not let product enter drains. Discharge into the environment must be avoided. | [2][4][5][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with national and local regulations.[2][4] The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
-
Clearly label the container with the full chemical name: "this compound".
-
Do not mix with other chemical waste.[2][4] Keep it in its original container if possible.
2. Packaging for Disposal:
-
Ensure the container cap is tightly sealed to prevent leaks.
-
Place the container in a secondary, larger container with absorbent material if there is any sign of damage or leakage.
-
Store the packaged waste in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and hot surfaces.[5]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow their specific instructions for pickup and disposal.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of the contaminated cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-hydroxy-6-methoxybenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 2-hydroxy-6-methoxybenzoate (CAS No. 22833-69-8), with a focus on personal protective equipment (PPE), operational plans, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation[1]. Standard laboratory eyeglasses are not sufficient. |
| Skin Protection | Chemically resistant gloves (e.g., Butyl rubber) and a lab coat or protective suit. | To prevent skin contact which can cause irritation[1]. While nitrile gloves are common in laboratories, they may offer limited protection against esters. Butyl rubber gloves are generally recommended for handling esters. Always inspect gloves for tears or holes before use. A lab coat should be worn to protect clothing and skin from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if ventilation is inadequate. | To prevent inhalation which may cause respiratory irritation[1]. Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust[1].
-
Personal Hygiene: Wash hands thoroughly after handling the substance[1]. Avoid eating, drinking, or smoking in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[1].
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1].
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Leak Procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal:
Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
